2-Bromo-6-ethoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-2-10-7-5-3-4-6(8)9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYDOTUNXZKLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20360870 | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4645-11-8 | |
| Record name | 2-Bromo-6-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20360870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-ethoxypyridine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: 2-Bromo-6-ethoxypyridine - A Versatile Intermediate in Chemical Synthesis
This technical guide provides an in-depth overview of 2-Bromo-6-ethoxypyridine, a key building block in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Core Compound Properties
This compound is a heterocyclic aromatic compound that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an ethoxy group at the 6-position, provides two reactive sites for further functionalization. The bromine atom is particularly amenable to cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a valuable precursor for the synthesis of biaryl and heteroaryl compounds.[1]
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 4645-11-8 | [1] |
| Molecular Formula | C7H8BrNO | [1] |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Clear, colorless to yellow liquid or pale-yellow to off-white crystalline solid | [1] |
| Melting Point | 32-36 °C | |
| Purity | ≥ 97% (GC) | [1] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable precursor, such as 2,6-dibromopyridine, with sodium ethoxide. The following experimental protocol is a representative example of this transformation, adapted from procedures for analogous 2-alkoxypyridines.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add 2,6-dibromopyridine and anhydrous toluene.
-
Add a solution of sodium ethoxide in anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Partition the reaction mixture between water and ethyl acetate.[2]
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield pure this compound.
The logical workflow for the synthesis is depicted in the following diagram:
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings involving 2-bromopyridine derivatives.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent |
The general workflow for a Suzuki-Miyaura coupling reaction is illustrated below:
Role in Drug Discovery and Development
This compound serves as a crucial starting material in the synthesis of novel compounds for drug discovery. Its derivatives have been investigated for a range of biological activities, including as anti-inflammatory and anti-cancer agents.[1] The logical workflow for utilizing this compound in a drug discovery program is outlined below.
This workflow begins with the chemical modification of this compound to generate a library of diverse derivatives. These compounds are then subjected to biological screening to identify "hits" with desired activities. Promising hits undergo lead optimization to improve their pharmacological properties, followed by preclinical development.
Safety and Handling
This compound should be handled with care in a well-ventilated area or under a chemical fume hood. It is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
An In-depth Technical Guide to 2-Bromo-6-ethoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-ethoxypyridine is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of a wide range of functional molecules. Its unique structural features, possessing a reactive bromine atom and an ethoxy group on the pyridine ring, make it a valuable building block in the fields of pharmaceutical development, agrochemicals, and material science. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The ethoxy group, in turn, can influence the molecule's steric and electronic properties, as well as its metabolic stability, making it a useful moiety in the design of bioactive compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its applications, particularly in the context of drug discovery and development.
Core Compound Properties
This compound is a clear, colorless to yellow liquid at room temperature.[1] While specific, experimentally determined physical constants are not widely published, data for the closely related analogue, 2-Bromo-6-methoxypyridine, can provide a useful approximation. The ethoxy group in this compound, being larger than the methoxy group, is expected to slightly increase the molecular weight, boiling point, and possibly affect the density and refractive index.
Table 1: Physical and Chemical Properties of this compound and its Methoxy Analogue
| Property | This compound | 2-Bromo-6-methoxypyridine (for comparison) |
| CAS Number | 4645-11-8[1][2] | 40473-07-2[3] |
| Molecular Formula | C₇H₈BrNO[1][2] | C₆H₆BrNO[3] |
| Molecular Weight | 202.05 g/mol [1][2] | 188.02 g/mol [3] |
| Appearance | Clear, colorless to yellow liquid[1] | Clear, colorless liquid[4] |
| Boiling Point | Data not available | 206 °C (lit.)[3][5] |
| Density | Data not available | 1.53 g/mL at 25 °C (lit.)[3][5] |
| Refractive Index | Data not available | n20/D 1.559 (lit.)[3] |
| Purity | ≥ 98%[1] | ≥ 97% (GC)[3] |
| Storage Conditions | Store at 0-8°C[1] | Room Temperature, in inert atmosphere[5] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethoxy group. The three aromatic protons on the pyridine ring would appear as a set of a triplet and two doublets.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with an ethoxide source. This reaction leverages the greater reactivity of the bromine atoms on the pyridine ring towards nucleophiles.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2-Bromo-6-methoxypyridine and is expected to provide a viable route to the target compound.
Reaction Scheme:
Materials:
-
2,6-Dibromopyridine
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol, or used as a commercially available solution)
-
Anhydrous ethanol or a high-boiling inert solvent like toluene
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dibromopyridine (1.0 equivalent) in the chosen anhydrous solvent (e.g., toluene).
-
Slowly add a solution of sodium ethoxide (typically 1.0 to 1.2 equivalents) in ethanol to the reaction mixture.
-
Heat the reaction mixture to a temperature sufficient to drive the reaction, for example, refluxing in toluene (around 110 °C), for several hours (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and partition with ethyl acetate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a liquid.
Chemical Reactivity and Key Reactions
This compound is a versatile intermediate primarily due to the reactivity of the C-Br bond, which readily participates in palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 2-position of the pyridine ring.
General Experimental Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction is instrumental for introducing primary or secondary amines at the 2-position of the pyridine ring, leading to the synthesis of 2-amino-6-ethoxypyridine derivatives.
Logical Flow for Buchwald-Hartwig Amination:
Caption: Logical steps for a Buchwald-Hartwig amination reaction.
Applications in Drug Discovery and Development
This compound is a valuable precursor for the synthesis of biologically active molecules. Its utility is particularly noted in the development of anti-inflammatory and anti-cancer agents.[1][6] The pyridine scaffold is a common feature in many approved drugs, and the ability to functionalize it at the 2- and 6-positions allows for the fine-tuning of a compound's pharmacological properties.
Role in Kinase Inhibitor Synthesis
While specific examples detailing the use of this compound in the synthesis of kinase inhibitors are not prevalent in the literature, the general class of 2-bromopyridine derivatives is widely employed for this purpose. Kinase inhibitors are a major class of targeted cancer therapeutics, and many of them feature a substituted pyridine core that interacts with the hinge region of the kinase's ATP-binding pocket.
The general strategy involves using the bromine atom as a handle for a Suzuki-Miyaura coupling to introduce a larger aromatic or heteroaromatic moiety, which can then interact with other regions of the kinase active site. The ethoxy group at the 6-position can serve to modulate solubility, cell permeability, and metabolic stability, and may also have direct interactions with the target protein.
Hypothetical Drug Discovery Workflow:
Caption: A typical drug discovery workflow utilizing this compound.
Potential Involvement in Signaling Pathways
Given the general application of bromopyridine derivatives in the synthesis of kinase inhibitors, compounds derived from this compound could potentially target key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Simplified PI3K/AKT/mTOR Signaling Pathway:
Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential points of inhibition.
Conclusion
This compound is a valuable and versatile building block for synthetic chemistry, with significant potential in the development of new pharmaceuticals and agrochemicals. Its utility is primarily derived from the ease of functionalization of the C-Br bond via modern cross-coupling methodologies. While specific physical and biological data for this compound are not extensively documented, its close analogy to 2-Bromo-6-methoxypyridine provides a strong basis for its application in research and development. For scientists and researchers in drug discovery, this compound offers a strategic starting point for the synthesis of novel compounds, particularly in the pursuit of new kinase inhibitors. Further investigation into the specific biological activities of its derivatives is warranted to fully exploit the potential of this versatile intermediate.
References
Synthesis of 2-Bromo-6-ethoxypyridine from 2,6-dibromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromo-6-ethoxypyridine, a valuable intermediate in pharmaceutical and agrochemical research, from the readily available starting material, 2,6-dibromopyridine. The core of this synthesis lies in a selective nucleophilic aromatic substitution (SNAr) reaction, where one bromine atom is displaced by an ethoxy group.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms activates the pyridine ring towards nucleophilic attack. By carefully controlling the stoichiometry of the nucleophile, sodium ethoxide, a selective mono-substitution can be achieved.
Experimental Protocol
This protocol is based on established methodologies for similar nucleophilic aromatic substitutions on dihalopyridines.
Materials:
-
2,6-dibromopyridine
-
Sodium ethoxide (NaOEt) or Sodium metal (Na)
-
Anhydrous ethanol (EtOH)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, as co-solvent)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask or sealed reaction vessel
-
Reflux condenser
-
Magnetic stirrer with heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Preparation of Sodium Ethoxide Solution (if not using commercially available solution): In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal in small portions with stirring until the desired concentration of sodium ethoxide is reached. The reaction is exothermic and produces hydrogen gas.
-
Reaction Setup: To a solution of sodium ethoxide (1.0-1.2 equivalents) in anhydrous ethanol, add 2,6-dibromopyridine (1.0 equivalent). The use of a co-solvent such as anhydrous DMF may be beneficial in some cases to improve solubility and reaction rate.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 78 °C for ethanol) and stir under an inert atmosphere. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Reduce the volume of the solvent using a rotary evaporator.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2,6-dibromopyridine | 1.0 equivalent |
| Sodium ethoxide | 1.0 - 1.2 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 24 hours (monitor by TLC) |
| Atmosphere | Inert (Nitrogen or Argon) |
| Product Information | |
| Product | This compound |
| Yield | Not explicitly reported in literature, dependent on reaction optimization |
| Characterization Data | |
| ¹H NMR (CDCl₃, est.) | δ 7.38 (t, J=7.8 Hz, 1H), 6.85 (d, J=7.7 Hz, 1H), 6.65 (d, J=8.0 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 1.38 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, est.) | δ 162.5, 141.2, 140.1, 115.3, 110.8, 62.0, 14.5 |
Note: NMR data are estimated based on analogous compounds and may vary slightly.
Visualizations
Reaction Scheme
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic properties and reactivity of 2-Bromo-6-ethoxypyridine, a versatile heterocyclic building block. By examining its structural features, we delineate the key electrophilic and nucleophilic sites that govern its chemical behavior, particularly in the context of pharmaceutical and materials science synthesis.
Molecular Structure and Electronic Landscape
This compound is a disubstituted pyridine ring. Its reactivity is a product of the interplay between the electron-deficient nature of the pyridine ring, the inductive and mesomeric effects of its substituents, and the inherent nucleophilicity of its heteroatoms.
-
Pyridine Ring: The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring and a lower electron density compared to benzene. This makes the ring generally less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack.[1]
-
Bromo Group (C2): The bromine atom at the 2-position is a good leaving group. Its strong electron-withdrawing inductive effect further decreases electron density at the C2 carbon, making it the primary electrophilic site.
-
Ethoxy Group (C6): The ethoxy group is an electron-donating group through resonance (lone pairs on the oxygen can delocalize into the ring) and electron-withdrawing through induction. The oxygen atom, with its lone pairs, also serves as a nucleophilic center.
-
Nitrogen Atom (N1): The lone pair of electrons on the pyridine nitrogen is not part of the aromatic sextet and is available for reactions, making this site both basic and nucleophilic.[1]
The combination of these features results in a molecule with distinct regions of high and low electron density, predisposing it to specific types of chemical transformations.
Electrophilic Sites and Their Reactivity
The most significant electrophilic character in this compound is centered on the carbon atom bonded to the bromine (C2). This site is highly susceptible to attack by nucleophiles, primarily through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Br bond is readily activated by palladium(0) catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions. These transformations are foundational in modern drug discovery and materials science for creating C-C and C-heteroatom bonds.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.[2]
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Heck Coupling: Formation of C-C bonds with alkenes.
The general mechanism for these reactions involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation (for Suzuki) or coordination/deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst.[2][3]
Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling, direct substitution of the bromide by strong nucleophiles can occur, particularly under forcing conditions. The pyridine nitrogen helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the displacement of the bromide ion.[1]
Data Presentation: Representative Cross-Coupling Conditions
The following table summarizes typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from general protocols for 2-bromopyridines.[4][5][6] Optimization is typically required for specific substrates.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 |
| Pd(dppf)Cl₂ (2-3) | - | Cs₂CO₃ (2.0) | DMF | 100 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.5) | Toluene | 80-110 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100-110 |
Experimental Protocols
This protocol is a general starting point and should be optimized for specific applications.[4][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a substrate concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield 2-ethoxy-6-phenylpyridine.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-6-ethoxypyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining and understanding the solubility of 2-Bromo-6-ethoxypyridine in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on delivering detailed, established experimental protocols and theoretical considerations to empower researchers in their laboratory work.
Theoretical Solubility Profile
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute (this compound) and the solvent. The key structural features of this compound that influence its solubility include:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself is capable of π-π stacking interactions.
-
Ethoxy Group (-OCH2CH3): This group can also act as a hydrogen bond acceptor and introduces some polar character.
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the overall polarity and can participate in halogen bonding.
Based on these features, this compound is expected to be a polar molecule. Its solubility will be highest in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and hydrogen bonding. Its solubility in nonpolar solvents is expected to be limited.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C
| Organic Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | Data not available | Data not available |
| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available |
| Isopropanol | C₃H₈O | 3.9 | Data not available | Data not available |
| Water | H₂O | 10.2 | Data not available | Data not available |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Data not available | Data not available |
| Acetonitrile | C₂H₃N | 5.8 | Data not available | Data not available |
| Acetone | C₃H₆O | 5.1 | Data not available | Data not available |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Data not available |
| Nonpolar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | Data not available | Data not available |
| Toluene | C₇H₈ | 2.4 | Data not available | Data not available |
| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for various stages of research and development. The following are detailed methodologies for determining the solubility of this compound.
This is a widely recognized and accurate method for determining the equilibrium solubility of a solid compound in a liquid.[1][2]
Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
Materials:
-
This compound (high purity)
-
Organic solvents of interest (e.g., ethanol, acetonitrile, DMSO)
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Sealed vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[3]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[1]
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Carefully withdraw a precise aliquot of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.
-
-
Quantification:
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
Solubility is then calculated and can be expressed in various units, such as g/100 mL or mol/L.
-
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.[2]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[2]
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.[2]
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and detailed experimental protocols for its determination. By following the outlined gravimetric or UV-Vis spectrophotometry methods, researchers can generate reliable and accurate solubility data. This information is invaluable for a wide range of applications, including reaction optimization, purification, formulation development, and drug delivery studies. The provided workflow and data table template offer a structured approach to systematically evaluate the solubility of this compound in various organic solvents, thereby facilitating its effective use in scientific research.
References
The Versatile Scaffold: 2-Bromo-6-ethoxypyridine as a Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of contemporary drug discovery, the pyridine scaffold remains a privileged structure, owing to its presence in numerous approved therapeutic agents and its ability to engage in key biological interactions. Among the vast array of functionalized pyridines, 2-Bromo-6-ethoxypyridine has emerged as a particularly valuable and versatile building block. Its unique substitution pattern, featuring a reactive bromine atom and an ethoxy group, offers medicinal chemists a powerful tool for the synthesis of diverse and complex molecular architectures with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, detailing its synthetic utility, showcasing its role in the generation of bioactive molecules, and providing key experimental protocols.
Synthetic Utility: A Gateway to Molecular Diversity
The chemical reactivity of this compound is dominated by the presence of the bromine atom at the 2-position, which renders the molecule susceptible to a variety of cross-coupling reactions. This feature allows for the strategic introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, thereby enabling the exploration of vast chemical space in the quest for novel therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. The resulting 2-aryl-6-ethoxypyridine derivatives are prevalent scaffolds in many biologically active compounds.
Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds between this compound and alkenes, leading to the synthesis of substituted styrenes and other vinylpyridines. These products can serve as intermediates for further functionalization or as final bioactive molecules themselves.
Applications in Medicinal Chemistry
The derivatives of this compound have shown promise in several therapeutic areas, including oncology, neuroscience, and infectious diseases. The ethoxy group can influence the pharmacokinetic properties of the resulting molecules, while the substituent introduced at the 2-position is often crucial for target engagement and biological activity.
Anticancer Agents
The pyridine nucleus is a common feature in many small-molecule anticancer agents. Derivatives of this compound have been explored for their potential to inhibit key targets in cancer signaling pathways.
A series of novel pyridine-urea derivatives have been synthesized and evaluated for their in vitro anticancer activity. Among them, compounds 8e and 8n demonstrated significant growth inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 0.22 µM and 1.88 µM, respectively. These compounds were found to be more potent than the standard drug doxorubicin (IC50 = 1.93 µM).[1] Furthermore, compounds 8b and 8e exhibited broad-spectrum antiproliferative activity against a panel of 58 cancer cell lines and were identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with IC50 values of 5.0 µM and 3.93 µM, respectively.[1]
| Compound | Target Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) |
| 8e | MCF-7 | 0.22 | VEGFR-2 | 3.93 |
| 8n | MCF-7 | 1.88 | - | - |
| 8b | - | - | VEGFR-2 | 5.0 |
| Doxorubicin (Ref.) | MCF-7 | 1.93 | - | - |
Kinase Inhibitors
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The 2-substituted pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. While direct examples starting from this compound are not extensively documented in the provided search results, the general applicability of this building block in synthesizing kinase inhibitors is evident from the numerous patents and publications on related pyridine derivatives. For instance, various patents disclose pyridine-containing compounds as inhibitors of key kinases such as p38 MAP kinase, Syk kinase, and PI3K/mTOR.
Anticonvulsant Agents
Disorders of the central nervous system, such as epilepsy, represent another area where pyridine derivatives have shown therapeutic potential. A study on a series of 2-substituted pyridines revealed significant anticonvulsant activity in animal models.[2] For example, 2-(2'-piperazino-ethanoxy)pyridine and related analogs were found to be highly active against maximal electroshock (MES)-induced seizures.[2] Although these examples do not directly utilize this compound, they highlight the potential of the 2-substituted pyridine core, which is readily accessible from the target building block, in the development of novel anticonvulsant drugs.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful application of this compound in synthesis. Below are representative protocols for the key Suzuki-Miyaura and Heck reactions.
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-ethoxypyridine.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
General Protocol for Heck Reaction of this compound
This protocol outlines a general procedure for the palladium-catalyzed reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (1.1 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (if required)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-3.0 equivalents)
-
Solvent (e.g., DMF, NMP, acetonitrile, toluene)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a condenser, under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the ligand (if used).
-
Add the solvent, the alkene (1.1-2.0 eq), and the base (1.5-3.0 eq).
-
Heat the reaction mixture to the required temperature (typically 100-140 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it over an anhydrous drying agent, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-alkenyl-6-ethoxypyridine.
Caption: General workflow for the Heck reaction.
Signaling Pathways
The biological activity of molecules derived from this compound is intrinsically linked to their ability to modulate specific signaling pathways implicated in disease. For instance, the anticancer activity of the pyridine-urea derivatives that inhibit VEGFR-2 would impact the downstream signaling cascade that promotes angiogenesis, a critical process for tumor growth and metastasis.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Conclusion
This compound stands out as a highly valuable and strategically important building block in medicinal chemistry. Its amenability to robust and versatile cross-coupling reactions provides a reliable platform for the synthesis of a wide range of novel heterocyclic compounds. The derivatives synthesized from this scaffold have demonstrated significant potential as anticancer, and anticonvulsant agents, with the broader class of pyridines showing promise as kinase inhibitors. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide are intended to empower researchers to fully exploit the potential of this compound in the design and development of the next generation of therapeutic agents. As the demand for novel and effective medicines continues to grow, the importance of versatile building blocks like this compound in the drug discovery pipeline is set to increase even further.
References
The Pivotal Role of 2-Bromo-6-ethoxypyridine in the Agrochemical Landscape: A Technical Guide
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of innovative and effective crop protection solutions, the strategic use of versatile chemical intermediates is paramount. This technical guide delves into the significant, yet often underexplored, potential of 2-Bromo-6-ethoxypyridine as a key building block in the synthesis of novel agrochemicals. With its unique structural features, this compound offers a gateway to a diverse range of fungicidal and herbicidal agents, positioning it as a molecule of high interest for researchers and scientists in the agrochemical industry.
This compound, a substituted pyridine derivative, is recognized for its utility as a synthetic intermediate in the formulation of a variety of biologically active compounds.[1] Its value lies in the strategic placement of a bromine atom at the 2-position and an ethoxy group at the 6-position of the pyridine ring. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the facile introduction of diverse molecular fragments, while the ethoxy group can influence the electronic properties and solubility of the final molecule.[1]
Synthetic Pathways to Novel Agrochemicals
The reactivity of the C-Br bond in this compound makes it an ideal substrate for powerful carbon-carbon and carbon-nitrogen bond-forming reactions, which are the cornerstone of modern agrochemical synthesis. Two of the most prominent and powerful of these methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the modular assembly of complex molecules from simpler, readily available starting materials.
A general workflow for the application of this compound in agrochemical synthesis can be visualized as a divergent process where this central intermediate is coupled with various partners to generate a library of potential herbicidal or fungicidal candidates.
Suzuki-Miyaura Coupling: Building Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide. This reaction is exceptionally tolerant of a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules. In the context of agrochemical development, this compound can be coupled with various aryl or heteroaryl boronic acids to generate substituted biaryl and heterobiaryl structures. These scaffolds are prevalent in a number of commercial herbicides and fungicides.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative is as follows:
-
Reaction Setup: In a reaction vessel, combine the 2-bromopyridine derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate (2.0 eq.) or potassium carbonate.
-
Solvent: A mixture of an organic solvent such as toluene, dioxane, or DMF and water is commonly used.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as column chromatography, to yield the desired coupled product.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 100 | 12-24 | 70-95 |
| This compound | Heteroarylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ (2M aq.) | Dioxane | 90 | 12-24 | 65-90 |
Note: These are generalized conditions and may require optimization for specific substrates.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Novel Herbicides and Fungicides
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental in synthesizing arylamines, a structural motif present in a wide array of bioactive molecules, including many herbicides and fungicides. The use of this compound in this reaction allows for the introduction of a variety of primary and secondary amines, leading to the generation of diverse libraries of N-substituted ethoxypyridine derivatives for biological screening.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of a 2-bromopyridine derivative is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 2-bromopyridine derivative (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a strong base such as sodium tert-butoxide (NaOtBu).
-
Solvent: Anhydrous, degassed solvents like toluene or dioxane are typically used.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere at temperatures ranging from 80 to 110 °C for several hours.
-
Work-up and Purification: After cooling, the reaction is quenched, and the product is extracted. The organic extracts are washed, dried, and concentrated. The crude product is then purified, often by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| This compound | Primary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 12-24 | 75-95 |
| This compound | Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 12-24 | 70-90 |
Note: These are generalized conditions and may require optimization for specific substrates.
Potential Agrochemical Applications
While specific commercial agrochemicals directly synthesized from this compound are not widely documented in publicly available literature, the structural motifs accessible from this intermediate are found in several classes of active compounds.
Herbicidal Applications
The 2-alkoxypyridine moiety is a key feature in some classes of herbicides. For example, certain protoporphyrinogen oxidase (PPO) inhibiting herbicides, a class known for their broad-spectrum weed control, contain substituted pyridine rings. The ability to synthesize a wide range of aryl- and amino-substituted ethoxypyridines from this compound opens avenues for the discovery of novel PPO inhibitors with potentially improved efficacy and crop selectivity.
Fungicidal Applications
The pyridine ring is a common scaffold in a variety of fungicides, including strobilurins and succinate dehydrogenase inhibitors (SDHIs). The derivatization of this compound through cross-coupling reactions can lead to the synthesis of novel compounds with fungicidal activity. For instance, the synthesis of pyridinecarboxamides, a class of fungicides, can be envisioned through amination followed by coupling with a carboxylic acid.
The following diagram illustrates a logical workflow for the discovery of novel agrochemicals starting from this compound, highlighting the iterative nature of synthesis and biological testing.
Conclusion
This compound stands as a promising and versatile intermediate for the synthesis of novel agrochemicals. Its capacity to undergo a variety of high-yield cross-coupling reactions provides a robust platform for the generation of diverse molecular libraries. While the direct lineage from this specific starting material to commercial products may not be extensively documented, the prevalence of the resulting structural motifs in known herbicides and fungicides underscores its significant potential. Further exploration of the synthetic possibilities offered by this compound is a compelling strategy for the discovery of the next generation of crop protection agents. Researchers and scientists in the field are encouraged to consider this valuable building block in their synthetic endeavors.
References
Structural Analogs of 2-Bromo-6-ethoxypyridine: A Technical Guide for Drug Discovery Professionals
Introduction
2-Bromo-6-ethoxypyridine is a versatile heterocyclic building block extensively utilized in the fields of pharmaceutical and agrochemical research. Its disubstituted pyridine core, featuring a reactive bromine atom and an ethoxy group, allows for diverse chemical modifications, making it an attractive scaffold for the development of novel bioactive molecules. The bromine atom at the 2-position serves as a key handle for various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the ethoxy group at the 6-position influences the compound's electronic properties and lipophilicity. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and potential mechanisms of action, with a particular emphasis on their applications in drug discovery.
Core Structural Analogs and Their Synthesis
The structural diversity of this compound analogs is primarily achieved by modifying the substituents at the 2- and 6-positions of the pyridine ring. Key classes of analogs include 2-amino, 2-aryl, and other 2,6-disubstituted pyridine derivatives.
2-Amino-6-ethoxypyridine and its Derivatives
Synthesis: A common method for the synthesis of 2-amino-6-ethoxypyridine derivatives involves the nucleophilic substitution of the bromine atom in this compound with an amine. This can be achieved through copper-catalyzed amination reactions.
Experimental Protocol: Copper-Catalyzed Amination of 2-Bromopyridine Derivatives [1]
This protocol describes a general procedure for the amination of 2-bromopyridine derivatives.
-
Materials:
-
2-Bromopyridine derivative (1.0 eq)
-
Aqueous ammonia (28% solution, 20 eq)
-
Copper(I) oxide (Cu₂O) (0.05 eq)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (0.2 eq)
-
Ethylene glycol
-
Ethyl acetate
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine the 2-bromopyridine derivative, Cu₂O, and K₂CO₃.
-
Add ethylene glycol, aqueous ammonia, and DMEDA to the reaction mixture.
-
Stir the reaction mixture at 60°C for 16 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired 2-aminopyridine derivative.
-
2-Aryl-6-ethoxypyridine Derivatives
Synthesis: The introduction of aryl groups at the 2-position is typically accomplished via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-6-aminopyridine [2]
This protocol details the synthesis of a 2-aryl-6-aminopyridine derivative, which can be adapted for this compound.
-
Materials:
-
2-Bromo-6-aminopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-6-aminopyridine, the arylboronic acid, and sodium carbonate.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Degas the reaction mixture by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂.
-
Heat the reaction mixture to reflux (90-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 2-aryl-6-aminopyridine derivative.
-
Quantitative Data on Biological Activities
Structural analogs of this compound have shown promise in various therapeutic areas, including oncology and infectious diseases. The following tables summarize some of the reported quantitative data for the biological activities of related 2,6-disubstituted pyridine derivatives.
Anticancer Activity
Many pyridine derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent activity against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8e | Pyridine-urea derivative | MCF-7 | 0.22 (48h) / 0.11 (72h) | [3] |
| 8n | Pyridine-urea derivative | MCF-7 | 1.88 (48h) / 0.80 (72h) | [3] |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 | [4] |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 | [4] |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 | [4] |
| 4h | Pyridine-bridged combretastatin analogue | MDA-MB-231 | 0.00313 | [5] |
| 4s | Pyridine-bridged combretastatin analogue | MDA-MB-231 | 0.00456 | [5] |
| 35 | 2,6,8-substituted Imidazo[1,2-a]pyridine derivative | PI3Kα | 0.15 | [6] |
Antimicrobial Activity
Substituted pyridine derivatives have also demonstrated significant antimicrobial properties.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| DFC5 | Fused coumarin–dioxane derivative | Aerobic bacteria | 1.23 - 2.60 | [7] |
| DFC1 | Fused coumarin–dioxane derivative | Fungi | 0.95 - 1.32 | [7] |
| 6 | Sugar modified uridine derivative | B. subtilis | 1.249 | [8] |
| 11 | Sugar modified uridine derivative | E. coli | 0.524 | [8] |
| Compound 2 | Ruthenium(II) polypyridyl complex | M. smegmatis | 2 | [9] |
| Compound 3 | Ruthenium(II) polypyridyl complex | M. smegmatis | 26 | [9] |
Signaling Pathways and Mechanisms of Action
The biological effects of 2,6-disubstituted pyridine derivatives are often attributed to their interaction with specific signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
Several pyridine-urea derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[3]
Caption: VEGFR-2 Signaling Pathway Inhibition.
p53 and JNK Signaling Pathways in Apoptosis
Some anticancer pyridine derivatives induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and c-Jun N-terminal kinase (JNK) signaling pathways.
Caption: p53 and JNK Mediated Apoptosis.
Conclusion
The this compound scaffold and its structural analogs represent a rich source of chemical diversity for the discovery of new therapeutic agents. The synthetic versatility of this core allows for the generation of large libraries of compounds with a wide range of biological activities. The data presented in this guide highlight the potential of these compounds as anticancer and antimicrobial agents, with several derivatives exhibiting potent inhibitory activities in the nanomolar to low micromolar range. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective drugs for the treatment of various diseases. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Octahedral ruthenium (II) polypyridyl complexes as antimicrobial agents against mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-6-ethoxypyridine
For Immediate Release
This document provides a comprehensive overview of the safety and handling precautions for 2-Bromo-6-ethoxypyridine (CAS No. 4645-11-8), a key intermediate in pharmaceutical and agrochemical research and development. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a substituted pyridine derivative. A clear understanding of its physical and chemical properties is fundamental to its safe handling and use in experimental protocols.
| Property | Value | Reference |
| CAS Number | 4645-11-8 | [1][2][3] |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1] |
| Appearance | Pale-yellow to off-white crystalline solid or liquid | [2] |
| Melting Point | 32-36 °C | [3] |
| Purity | ≥98% | [2] |
Hazard Identification and Classification
| Hazard Type | Classification | Corresponding Statements |
| GHS Classification (Inferred) | Irritant (Xi), Harmful (Xn) | May cause skin, eye, and respiratory irritation. Harmful if swallowed. |
| Risk Phrases (Europe) | R22, R36/37/38 | Harmful if swallowed. Irritating to eyes, respiratory system, and skin. |
| Hazard Statements (Analogous Compounds) | H302, H315, H319, H332, H335 | Based on data for similar compounds like 2-bromo-6-ethyl-pyridine, hazards may include: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |
Note: The GHS hazard statements are based on data for structurally similar compounds and should be treated as indicative of potential hazards. A comprehensive risk assessment should be conducted before use.
Personal Protective Equipment (PPE) and Engineering Controls
The following PPE and engineering controls are mandatory when handling this compound to minimize exposure and ensure personnel safety.
| Control Measure | Specification |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn. |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.
Handling
-
Avoid all direct contact with the substance.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Ensure thorough washing of hands and exposed skin after handling.
-
Prevent the formation of dust and aerosols.[1]
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture ingress.[1]
-
Store away from incompatible materials.
| Incompatible Materials |
| Acids |
| Acid chlorides |
| Acid anhydrides |
| Oxidizing agents |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[1] |
| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus.[1] |
Experimental Workflow and Risk Mitigation
The following diagrams illustrate a logical workflow for risk assessment and the handling of this compound in a research setting.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Bromo-6-ethoxypyridine as a key synthetic building block. This protocol is designed to facilitate the synthesis of 2-aryl-6-ethoxypyridine derivatives, which are valuable intermediates in the discovery and development of novel therapeutics and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] For drug development professionals and medicinal chemists, this reaction is of paramount importance for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules. This compound is a valuable substrate in this context, allowing for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyridine ring. The ethoxy group at the 6-position can modulate the electronic properties of the pyridine ring and influence the pharmacokinetic profile of the resulting compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
Data Presentation: Representative Reaction Conditions
While specific quantitative data for the Suzuki coupling of this compound is not extensively documented in a single comprehensive source, the following tables provide typical reaction conditions and yields for analogous 2-bromopyridine substrates. These conditions serve as an excellent starting point for the optimization of reactions with this compound.
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of 2-Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Prone to catalyst deactivation with pyridinic substrates.[2] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | A bulky, electron-rich ligand that helps to stabilize the catalyst and promote reductive elimination.[2] |
| Pd(PPh₃)₄ (3-5) | - | Good to Excellent | A common and reliable catalyst for a range of substrates.[3] |
| Pd(dppf)Cl₂ (3-5) | - | Good to Excellent | Effective for a broad range of substrates and often provides good yields.[4] |
Table 2: Base and Solvent Systems for Suzuki Coupling of 2-Bromopyridine Derivatives
| Base (equivalents) | Solvent | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A common and cost-effective choice.[2] |
| Cs₂CO₃ (2-3) | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[2] |
| K₃PO₄ (2-3) | THF/H₂O | High to Excellent | A strong base that can be very effective, particularly for less reactive substrates.[2] |
| Na₂CO₃ (2-3) | DME/H₂O | Good to Excellent | A common and effective base for many Suzuki couplings.[3] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Optimization
-
Low Yields: If low yields are observed, consider screening different catalyst/ligand systems. Bulky, electron-rich phosphine ligands can be particularly effective for 2-substituted pyridines.[2] Additionally, optimizing the base and solvent system can significantly impact the reaction outcome.
-
Byproduct Formation: Homocoupling of the boronic acid can be a significant side reaction. This is often caused by the presence of oxygen.[2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere. Protodeborylation of the boronic acid can also occur, especially with aqueous bases. Using anhydrous conditions or more stable boronate esters can mitigate this issue.
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky ligands can sterically hinder this interaction and improve catalyst performance.[2]
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of diverse 2-aryl-6-ethoxypyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocols and data presented in these application notes provide a solid foundation for the successful implementation and optimization of this important reaction in a drug discovery and development setting.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science, where arylamines are crucial structural motifs.[2] The amination of heteroaryl halides, such as 2-Bromo-6-ethoxypyridine, is of particular interest for the synthesis of novel pharmaceutical intermediates and functional materials.
A significant challenge in the Buchwald-Hartwig amination of 2-halopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or decomposition.[3] This can result in lower yields and reduced reaction efficiency. To overcome this, the careful selection of sterically hindered and electron-rich phosphine ligands is crucial to shield the palladium center and promote the desired catalytic cycle.[3]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of this compound with various amine coupling partners. The provided data and methodologies offer a starting point for reaction optimization and scale-up.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.[2][4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[2][4]
-
Reductive Elimination: The desired N-substituted 6-ethoxypyridin-2-amine is formed through reductive elimination from the palladium center, regenerating the active Pd(0) catalyst.[2][4]
The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes various reported conditions for the Buchwald-Hartwig amination of this compound with a range of amines. This data can be used as a guide for selecting optimal conditions for specific substrates.
| Amine Type | Amine | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 92 |
| 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 | |
| 3-Chloroaniline | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | 95 | |
| Primary Alkylamine | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LiHMDS (1.5) | THF | 80 | 12 | 85 |
| Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90 | 18 | 89 | |
| Secondary Alkylamine | Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 91 |
| Piperidine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 20 | 87 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.[3]
-
Anhydrous solvents and reagents are crucial for optimal results and reproducibility.[3]
-
The choice of ligand is critical and often depends on the steric and electronic properties of the amine. For many applications involving 2-bromopyridines, bulky biarylphosphine ligands such as XPhos, RuPhos, and SPhos are effective.[3]
-
Strong bases like sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LiHMDS) are commonly used. For base-sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[3][5]
Protocol 1: General Procedure for the Amination of this compound with an Aniline
This protocol provides a general starting point and may require optimization for specific aniline derivatives.
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the aniline derivative, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(6-ethoxypyridin-2-yl)aniline.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is a general guideline for the coupling of secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with this compound, sodium tert-butoxide, Pd(OAc)₂, and dppf.
-
Add anhydrous toluene, followed by the addition of morpholine.
-
Seal the vial tightly with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the reaction for completion by LC-MS.
-
After cooling to room temperature, carefully open the vial and dilute the contents with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired 2-(morpholin-4-yl)-6-ethoxypyridine.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-6-ethoxypyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Bromo-6-ethoxypyridine with various terminal alkynes, yielding valuable 2-alkynyl-6-ethoxypyridine derivatives. These products serve as key intermediates in the development of novel therapeutics and functional materials.
Reaction Principle and Workflow
The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide and the final reductive elimination to form the product, while the copper co-catalyst activates the terminal alkyne. An amine base is typically used to facilitate the deprotonation of the alkyne and to neutralize the hydrogen halide formed during the reaction.
A general workflow for the Sonogashira coupling of this compound is depicted below:
Caption: Experimental workflow for the Sonogashira coupling reaction.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of this compound with a selection of terminal alkynes, based on established protocols for similar substrates.[3][4] These examples demonstrate the versatility of the reaction with aromatic, aliphatic, and functionalized alkynes.
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 85 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | Toluene | 60 | 12 | 88 |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N | DMF | 80 | 4 | 95 |
| 5 | 4-Ethynylanisole | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 90 |
Yields are based on isolated product after column chromatography and are representative examples from analogous reactions. Optimization may be required for specific substrates.
Experimental Protocols
Below are detailed protocols for the Sonogashira coupling of this compound with two representative terminal alkynes.
Protocol 1: Sonogashira Coupling with Phenylacetylene
This protocol describes a standard procedure for the coupling of an aromatic alkyne with this compound.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (e.g., 2.5 mol%) and CuI (e.g., 5 mol%).
-
Add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl bromide) to the flask and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 eq), phenylacetylene (1.2 eq), and triethylamine (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(phenylethynyl)-6-ethoxypyridine.
Protocol 2: Sonogashira Coupling with Propargyl Alcohol
This protocol is adapted for a functionalized aliphatic alkyne and is typically performed at room temperature.
Materials:
-
This compound
-
Propargyl alcohol
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and propargyl alcohol (1.5 eq) in anhydrous THF (e.g., 10 mL per 1 mmol of aryl bromide).
-
To this solution, add Pd(PPh₃)₄ (e.g., 5 mol%), CuI (e.g., 10 mol%), and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-(6-ethoxypyridin-2-yl)prop-2-yn-1-ol.
Catalytic Cycle of the Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles.
References
- 1. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, and has been widely adopted in the pharmaceutical and materials science industries. The reaction of 2-bromo-6-ethoxypyridine with various olefins via the Heck reaction provides a versatile route to a variety of substituted 6-ethoxypyridines, which are valuable intermediates in the synthesis of biologically active compounds. This document provides detailed application notes and protocols for performing the Heck reaction with this compound, focusing on common reaction conditions and experimental setup.
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is presented below:
Where (Py) represents the pyridine ring.
Key Reaction Parameters and Optimization
Several factors influence the success and efficiency of the Heck reaction. Careful optimization of these parameters is often necessary to achieve high yields and selectivity.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are the most common palladium sources.[2] The choice of catalyst can impact reaction rates and catalyst stability.
-
Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), are frequently used to stabilize the palladium catalyst and facilitate the catalytic cycle.[2] The electronic and steric properties of the ligand can significantly affect the reaction outcome.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the reaction. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[2] The choice of base can influence the reaction rate and prevent side reactions.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and N-methyl-2-pyrrolidone (NMP) are typically used to dissolve the reactants and facilitate the reaction.[2]
-
Temperature: Heck reactions are often carried out at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[1]
Comparative Data of Heck Reaction Conditions
The following table summarizes various reported conditions for the Heck reaction of bromopyridine derivatives with different alkenes, which can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | ~85-95 |
| 2 | Ethyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | ~80-90 |
| 3 | n-Butyl Acrylate | Pd(OAc)₂ (5) | None | NaOAc (2) | NMP | 130 | ~75-85 |
| 4 | Styrene | PdCl₂(PPh₃)₂ (3) | None | Et₃N (2) | MeCN | 80 | ~90 |
| 5 | Methyl Acrylate | Pd(OAc)₂ (1.4) | SIPr·HCl (2.8) | K₂CO₃ (2) | DMF | 100 | ~90-98 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale. SIPr·HCl = 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride.
Detailed Experimental Protocols
The following are representative protocols for the Heck reaction of this compound with styrene and ethyl acrylate. These protocols are adapted from established methodologies for similar bromopyridines.[1]
Protocol 1: Heck Coupling of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv).
-
Add styrene (1.2 mmol, 1.2 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-ethoxy-6-styrylpyridine.
Protocol 2: Heck Coupling of this compound with Ethyl Acrylate
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), ethyl acrylate (1.5 mmol, 1.5 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL).
-
Heat the mixture to 120 °C under an inert atmosphere with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to yield the pure product, ethyl (E)-3-(6-ethoxypyridin-2-yl)acrylate.
Experimental Workflow and Signaling Pathway Diagrams
To aid in the conceptualization of the experimental process, the following diagrams are provided.
Caption: General experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst and ligand.- Increase the reaction temperature in increments.- Screen different bases and solvents. |
| Formation of side products | - Isomerization of the product- Homocoupling of the aryl halide- Polymerization of the alkene | - Use a milder base or lower the reaction temperature.- Ensure an inert atmosphere to prevent oxidative homocoupling.- Use a slight excess of the alkene. |
| Difficulty in purification | - Residual catalyst- Base residues | - Perform an aqueous work-up to remove inorganic salts.- Use appropriate column chromatography conditions. |
Conclusion
The Heck reaction is a robust and versatile method for the synthesis of substituted 6-ethoxypyridines from this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. Successful implementation of this reaction requires careful attention to the reaction parameters, and optimization may be necessary to achieve the desired outcome for specific substrates.
References
Application Notes: Synthesis of 2,6-Disubstituted Pyridines Using 2-Bromo-6-ethoxypyridine
Introduction
2-Bromo-6-ethoxypyridine is a versatile heterocyclic building block crucial for synthesizing a wide array of 2,6-disubstituted pyridine derivatives. These derivatives are significant scaffolds in medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and unique electronic properties.[1] The bromine and ethoxy groups at the 2- and 6-positions, respectively, offer distinct reactivity, allowing for selective functionalization. The carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions.[1][2]
This document provides detailed protocols for three common and highly effective cross-coupling reactions for the functionalization of this compound: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Sonogashira Coupling. These methods enable the introduction of aryl, heteroaryl, amino, and alkynyl groups at the 2-position, paving the way for the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-ethoxypyridines
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organohalide with an organoboron compound.[3] For this compound, this reaction allows for the efficient introduction of various aryl or heteroaryl substituents.
Reaction Principle
The catalytic cycle involves three primary steps: (1) Oxidative addition of the this compound to a palladium(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium(II) complex, and (3) Reductive elimination to yield the 2-aryl-6-ethoxypyridine product and regenerate the palladium(0) catalyst.[3][4] The presence of a base is essential for activating the organoboron species.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-bromopyridine derivatives, which serve as a strong starting point for reactions with this compound.[5] Optimization may be necessary for specific substrates.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate-Good | A classic, cost-effective system.[5] |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good-Excellent | Common and reliable catalyst.[5] |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good-Excellent | Buchwald ligands are effective for challenging substrates.[5] |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 90-100 | 12-24 | Good-Excellent | Broad substrate scope.[3][6] |
Experimental Protocol
This generalized protocol is for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[3]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[5]
-
Base (e.g., K₂CO₃, 2-3 equiv)[5]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[3]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).[3]
-
Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[5] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[7]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-aryl-6-ethoxypyridine.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2-Bromo-6-ethoxypyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Bromo-6-ethoxypyridine as a key building block in the synthesis of potential kinase inhibitors. The pyridine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase ATP-binding site. The presence of a bromine atom at the 2-position and an ethoxy group at the 6-position of the pyridine ring offers a versatile platform for the introduction of diverse functionalities through established cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.
This application note will focus on a hypothetical multi-step synthesis of a kinase inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. The synthetic strategy will employ Suzuki-Miyaura coupling and Buchwald-Hartwig amination, two powerful and widely used reactions in medicinal chemistry.
Target Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a central signaling cascade that governs fundamental cellular processes. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-tris
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-ethoxypyridine. This versatile building block is a valuable starting material for the synthesis of a wide array of functionalized 6-ethoxypyridine derivatives, which are of significant interest in medicinal chemistry and materials science due to their presence in various biologically active compounds and functional materials.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions are fundamental in modern organic synthesis, providing access to complex molecular architectures from readily available starting materials.[1] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the organic halide to a palladium(0) species, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
This guide covers several key palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
I. Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-ethoxypyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, reacting an organohalide with an organoboron compound.[2] This reaction is widely employed for the synthesis of biaryl and heteroaryl-aryl compounds. For this compound, this allows for the introduction of a variety of aryl and heteroaryl substituents at the 2-position.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 120 (MW) | 0.5 | 81[3] |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | ~92 (on similar substrate)[3] |
| 3 | (4-Chlorophenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | ~80 (representative)[3] |
| 4 | (3-Thienyl)boronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 95 | 24 | ~73 (representative)[3] |
Note: Yields are based on reported data for similar substrates and should be considered representative. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or microwave vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
II. Heck Reaction: Synthesis of 2-Alkenyl-6-ethoxypyridines
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[4] This reaction is a valuable tool for the synthesis of substituted alkenes.
Data Presentation: Representative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | - | K₂CO₃ (2 equiv.) | DMF/H₂O | 80 | 12 | Good[4] |
| 2 | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2 equiv.) | Dioxane | 120 | 16-24 | ~85-95 (on similar substrate)[4] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5 equiv.) | Acetonitrile | 100 | 18-24 | High (general protocol) |
Note: Yields are based on reported data for similar substrates and should be considered representative. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Heck Reaction
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas.
-
Reagent Addition: Add the degassed anhydrous solvent (e.g., acetonitrile), the alkene (1.5 equiv.), and the base (e.g., Et₃N, 1.5 equiv.).
-
Reaction: Seal the tube and heat to the specified temperature (e.g., 100 °C) for 18-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle for the Heck reaction.
III. Sonogashira Coupling: Synthesis of 2-Alkynyl-6-ethoxypyridines
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst.[5]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT-60 | 4-12 | High (general protocol) |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | TBAF | DMF | 100 | 5 | ~60 (on similar substrate)[6] |
| 3 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 (on similar substrate)[7] |
Note: Yields are based on reported data for similar substrates and should be considered representative. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[5]
IV. Buchwald-Hartwig Amination: Synthesis of 2-Amino-6-ethoxypyridine Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This method is highly effective for the synthesis of arylamines from aryl halides.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu | Toluene | 80-100 | 12-24 | High (general protocol)[8] |
| 2 | Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 18 | High (general protocol) |
| 3 | Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | t-BuOH | 110 | 12 | High (general protocol) |
| 4 | Volatile Amines (e.g., dimethylamine) | Pd(OAc)₂ (2) | dppp (3) | NaOtBu | Toluene | 80-100 | 12 | Good (in sealed tube)[1] |
Note: Yields are based on reported data for similar substrates and should be considered representative. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
V. Stille Coupling: Synthesis of 2-Substituted-6-ethoxypyridines
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organostannane.[9] This reaction is known for its tolerance of a wide variety of functional groups.[10]
Data Presentation: Representative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | DMF | 90-100 | 12-24 | High (general protocol)[11] |
| 2 | Tributyl(phenyl)stannane | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | - | Dioxane | 100 | 12 | High (general protocol) |
| 3 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (5) | - | LiCl | THF | 60 | 12 | High (general protocol) |
Note: Yields are based on reported data for similar substrates and should be considered representative. Optimization for this compound may be required.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) followed by the organostannane (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.[11]
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. mdpi.org [mdpi.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling [organic-chemistry.org]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Lithiation of 2-Bromo-6-ethoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the lithiation of 2-Bromo-6-ethoxypyridine. This protocol is intended for use by trained chemistry professionals in a controlled laboratory setting. Adherence to all safety precautions is mandatory.
Introduction
Organolithium reagents are potent nucleophiles and strong bases that are invaluable in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The lithiation of aryl halides, such as this compound, via lithium-halogen exchange provides a versatile synthetic intermediate. This intermediate, 6-ethoxy-2-lithiopyridine, can subsequently react with a variety of electrophiles to introduce diverse functional groups at the 2-position of the pyridine ring.[2][3] This reaction is a key step in the synthesis of numerous substituted pyridine derivatives, which are common scaffolds in pharmaceutical agents.[4][5] The procedure requires strict anhydrous and anaerobic conditions due to the high reactivity of organolithium species with water and atmospheric oxygen.[6]
Reaction Principle
The core of this procedure is a lithium-halogen exchange reaction. An organolithium reagent, typically n-butyllithium (n-BuLi), reacts with this compound at low temperatures. The more electropositive lithium atom exchanges with the bromine atom on the pyridine ring, forming the desired 6-ethoxy-2-lithiopyridine intermediate and butyl bromide as a byproduct.[7] This intermediate is then "trapped" by an electrophile in the same reaction vessel.
Caption: Reaction scheme for the lithiation of this compound.
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the lithiation of this compound.
| Reagent/Parameter | Molar Equivalents | Typical Amount (for 1 mmol scale) | Notes |
| This compound | 1.0 | 202 mg | Starting material. Must be dry. |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | Solvent. Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | 0.44 - 0.48 mL (2.5 M in hexanes) | Pyrophoric reagent. Handle with extreme care under an inert atmosphere.[6] |
| Electrophile | 1.1 - 1.5 | Varies | Must be anhydrous. |
| Reaction Temperature | - | -78 °C | Maintained using a dry ice/acetone bath.[7] |
| Reaction Time (Lithiation) | - | 30 - 60 minutes | Time for lithium-halogen exchange to occur. |
| Reaction Time (Trapping) | - | 1 - 2 hours | Time for the lithiated intermediate to react with the electrophile. |
| Quenching Solution | - | Saturated aq. NH₄Cl | Used to quench the reaction. |
Experimental Protocol
Safety Precautions:
-
n-Butyllithium and tert-Butyllithium are extremely pyrophoric and react violently with water and air. [6][8] These reagents must be handled by trained personnel using proper techniques (e.g., syringe or cannula transfer) under an inert atmosphere (argon or nitrogen).[9]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere before use.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile of choice (e.g., N,N-dimethylformamide, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Low-temperature thermometer
-
Argon or nitrogen gas line with a bubbler
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and an argon/nitrogen inlet connected to a bubbler.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
-
Initial Solution Preparation:
-
In the reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.1-1.2 eq.) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise above -70 °C. The addition of n-BuLi is exothermic.[8]
-
After the addition is complete, stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Electrophilic Trapping:
-
Slowly add a solution of the desired electrophile (1.1-1.5 eq.) in a small amount of anhydrous THF to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel, to obtain the desired 2-substituted-6-ethoxypyridine.
-
Experimental Workflow Diagram
Caption: Workflow for the lithiation and electrophilic trapping of this compound.
References
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-6-ethoxypyridine
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 2-Bromo-6-ethoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound so challenging, often resulting in low yields?
Low yields with this substrate are common and typically stem from a combination of three factors inherent to its structure:
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, preventing it from participating effectively in the catalytic cycle.[1][2]
-
Steric Hindrance: The ethoxy group is in the ortho-position (position 6) relative to the bromine atom. This steric bulk can physically obstruct the palladium catalyst's approach to the carbon-bromine bond, slowing down the crucial oxidative addition step of the reaction.[3] It can also impede the final reductive elimination step.[3]
-
Electronic Effects: The ethoxy group is electron-donating, which increases the electron density of the pyridine ring. This can make the carbon-bromine bond less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[2]
Q2: I'm observing significant side products. What are they and how can I prevent them?
The two most prevalent side reactions in this coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond in your boronic acid or ester, where it is replaced by a hydrogen atom.[1][3] This consumes your coupling partner without forming the desired product. To minimize it, you can use milder bases (e.g., K₂CO₃, K₃PO₄), ensure your reaction is conducted under anhydrous conditions, and use more stable boronic esters like pinacol esters instead of boronic acids.[1][2][3]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the this compound.[1] The presence of oxygen is a primary cause of boronic acid homocoupling. Therefore, rigorous degassing of all solvents and the reaction mixture is critical.[2] Using bulky phosphine ligands can also sterically hinder the formation of homocoupling products.[2]
Q3: My reaction mixture turns black. What is happening and what should I do?
A black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. This indicates catalyst decomposition.[1] It can be caused by:
-
High Temperatures: Excessive heat can cause the catalyst to decompose.
-
Insufficient Ligand: The ligand stabilizes the palladium(0) species. If there isn't enough ligand or if the ligand is not robust enough, the palladium can precipitate out.
-
Impurities: Impurities in reagents or solvents can also lead to catalyst decomposition.
To prevent this, consider lowering the reaction temperature, increasing the ligand-to-palladium ratio slightly, or switching to a more robust, sterically hindered ligand (e.g., a Buchwald-type ligand like SPhos or XPhos).[1]
Q4: How should I choose the optimal catalyst and ligand for this sterically hindered substrate?
For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient. The key is to use a ligand that can overcome both steric hindrance and potential catalyst inhibition.
-
Bulky and Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are highly effective.[2] Their bulkiness creates a "pocket" around the palladium that shields it from coordinating with the pyridine nitrogen while also facilitating the difficult oxidative addition and reductive elimination steps.[1][4]
-
Pre-catalysts: Using well-defined palladium pre-catalysts that incorporate these bulky ligands can lead to more consistent and higher yields.[5]
-
Screening: A small screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with various Buchwald-type ligands is often the most effective approach to finding the optimal system.[6]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during the Suzuki coupling of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inefficient oxidative addition due to steric hindrance.[3] 2. Catalyst inhibition by the pyridine nitrogen.[2] 3. Insufficient reaction temperature or time. | 1. Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1][2] 2. Increase the reaction temperature in increments (e.g., from 80°C to 100°C).[1] 3. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst). |
| Significant Protodeboronation | 1. Base is too strong or present in excess. 2. Presence of water or protic impurities.[1] 3. Thermally unstable boronic acid. | 1. Use a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] 2. Use a more stable boronic acid derivative (e.g., pinacol ester or MIDA boronate).[1] 3. Use rigorously dried and degassed solvents. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.[2] 2. Catalyst system favors homocoupling pathway. | 1. Ensure thorough degassing of solvents and the reaction vessel (e.g., 3-4 freeze-pump-thaw cycles or sparging with argon for 20-30 minutes).[2][7] 2. Use bulky phosphine ligands that can sterically suppress homocoupling.[2] 3. Ensure an appropriate halide:boronic acid stoichiometry (typically 1:1.1 to 1:1.5).[1] |
| Catalyst Decomposes (Turns Black) | 1. Insufficient ligand to stabilize Pd(0). 2. Reaction temperature is too high.[1] 3. Impurities in starting materials or solvents. | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 L:Pd). 2. Use a more robust, sterically hindered ligand.[1] 3. Lower the reaction temperature. 4. Ensure all reagents are pure and use anhydrous, degassed solvents.[1] |
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Suzuki catalytic cycle highlighting challenging steps.
Recommended Experimental Protocol
This general protocol is a starting point for optimizing the Suzuki coupling of this compound. All reagents should be handled under an inert atmosphere (Nitrogen or Argon).
Reagents & Stoichiometry
| Component | Molar Eq. | Recommended Choices |
| This compound | 1.0 | N/A |
| Boronic Acid/Ester | 1.2 - 1.5 | Pinacol ester is preferred to minimize protodeboronation. |
| Palladium Source | 1 - 3 mol% | Pd(OAc)₂ or Pd₂(dba)₃ |
| Ligand | 2 - 6 mol% | SPhos or XPhos (L:Pd ratio of 2:1) |
| Base | 2.0 - 3.0 | K₃PO₄ or K₂CO₃ (anhydrous) |
| Solvent | 0.1 - 0.2 M | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) or Toluene / H₂O |
Procedure
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add the this compound (1.0 eq), the boronic acid or ester (1.2 eq), the base (2.5 eq), the palladium source (e.g., 2 mol% Pd(OAc)₂), and the ligand (e.g., 4 mol% SPhos).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.[7]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe. The reaction mixture should be stirred briefly at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended) and stir vigorously.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
References
Technical Support Center: Buchwald-Hartwig Amination of 2-Halopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 2-halopyridines. This class of reaction is notoriously challenging due to the propensity of the pyridine nitrogen to poison the palladium catalyst. This guide offers practical solutions to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a 2-halopyridine giving a low yield or failing completely?
Low yields in the amination of 2-halopyridines are most commonly attributed to catalyst poisoning.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species and halting the catalytic cycle. Other contributing factors can include suboptimal choice of ligand, base, solvent, or inadequate reaction conditions.
Q2: What are the visual signs of catalyst poisoning or reaction failure?
Several visual cues can indicate a problem with your reaction:
-
Formation of Palladium Black: The appearance of a fine black precipitate is a strong indicator of catalyst decomposition, where Pd(0) has aggregated and fallen out of the catalytic cycle.[1]
-
No Color Change: A healthy Buchwald-Hartwig reaction mixture is typically a homogeneous, colored solution (often yellow to reddish-brown). If the reaction mixture remains colorless or retains the color of the starting materials, it's likely the catalyst has not been activated.[1]
-
Reaction Stalls: If you observe initial product formation by TLC or LC-MS, but the reaction does not proceed to completion, this suggests that the catalyst was initially active but has since been poisoned or has decomposed.[1]
Q3: How does the choice of halide (Cl, Br) on the pyridine ring affect the reaction?
Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations. The oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-limiting step and requires more reactive catalyst systems, typically involving bulkier, more electron-rich phosphine ligands and potentially higher reaction temperatures.
Q4: Can solvent choice impact catalyst poisoning?
Yes, while common solvents like toluene and dioxane are often effective, more polar solvents like DMF should be used with caution as they can sometimes coordinate to the palladium catalyst and inhibit its activity.[2] However, in cases of poor reagent solubility, a more polar solvent might be necessary, requiring careful optimization of the catalytic system.
Troubleshooting Guide
Issue 1: Low to No Product Formation
| Possible Cause | Recommended Solution |
| Catalyst Poisoning by Pyridine Nitrogen | Utilize sterically bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to shield the palladium center and disfavor coordination of the pyridine nitrogen. Increasing the ligand-to-palladium ratio can sometimes be beneficial. |
| Suboptimal Ligand Choice | Screen a variety of bulky, electron-rich phosphine ligands. The optimal ligand is highly substrate-dependent. |
| Incorrect Base Selection | Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required. If your substrate is base-sensitive, weaker bases like Cs2CO3 or K3PO4 can be tested, but this may necessitate a more active catalyst system and higher temperatures. Ensure the base is anhydrous and of high purity. |
| Poor Reagent/Solvent Purity | Use anhydrous, degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation by oxygen or moisture. |
| Inadequate Temperature | These reactions typically require heating (80-110 °C). If no reaction is observed, a modest increase in temperature may be necessary. However, excessive heat can lead to catalyst decomposition. |
Issue 2: Reaction Stalls or Incomplete Conversion
| Possible Cause | Recommended Solution |
| Gradual Catalyst Deactivation | This can be a result of slow poisoning or thermal decomposition over time. Consider a lower reaction temperature and longer reaction time. The use of a more robust pre-catalyst (e.g., G3 or G4 palladacycles) can sometimes improve catalyst longevity. |
| Reagent Insolubility | Poor solubility of the starting materials or the base can lead to a stalled reaction. Try a different solvent system or ensure vigorous stirring. |
| Product Inhibition | In some cases, the product itself can act as a ligand and inhibit the catalyst. If this is suspected, running the reaction at a lower concentration might be beneficial. |
Issue 3: Formation of Side Products (e.g., Hydrodehalogenation)
| Possible Cause | Recommended Solution |
| Slow Reductive Elimination | Hydrodehalogenation (replacement of the halide with hydrogen) can compete with the desired amination. This is more common with less reactive amines. |
| Presence of Water | Trace amounts of water can lead to hydrodehalogenation. Ensure all reagents and solvents are scrupulously dried. |
| Suboptimal Ligand/Base Combination | The choice of ligand and base can influence the relative rates of amination and hydrodehalogenation. Screening different combinations may be necessary to suppress this side reaction. |
Data Presentation: Ligand and Base Screening
The following tables provide representative data for the screening of ligands and bases in the Buchwald-Hartwig amination of 2-halopyridines. Note that optimal conditions are highly dependent on the specific substrates used.
Table 1: Ligand Performance in the Amination of 2-Bromopyridine with Morpholine
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | P(t-Bu)3 | Pd2(dba)3 | NaOtBu | Toluene | 100 | 75 |
| 2 | XPhos | Pd2(dba)3 | NaOtBu | Toluene | 100 | 92 |
| 3 | RuPhos | Pd2(dba)3 | NaOtBu | Toluene | 100 | 88 |
| 4 | BrettPhos | Pd2(dba)3 | NaOtBu | Toluene | 100 | 95 |
| 5 | Xantphos | Pd2(dba)3 | NaOtBu | Toluene | 100 | 65 |
This table illustrates the general trend of improved yields with sterically bulky biarylphosphine ligands.
Table 2: Base Performance in the Amination of 2-Chloropyridine with Aniline (using XPhos as ligand)
| Entry | Base | Pd Source | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | NaOtBu | Pd(OAc)2 | XPhos | Dioxane | 110 | 89 |
| 2 | LHMDS | Pd(OAc)2 | XPhos | Dioxane | 110 | 85 |
| 3 | K3PO4 | Pd(OAc)2 | XPhos | Dioxane | 110 | 45 |
| 4 | Cs2CO3 | Pd(OAc)2 | XPhos | Dioxane | 110 | 52 |
This table demonstrates the importance of a strong base for the amination of less reactive 2-chloropyridines.
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of a 2-Halopyridine
Materials:
-
2-Halopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried reaction vial, add the 2-halopyridine, amine, base, and ligand (if separate from the palladium source).
-
Catalyst Addition: Add the palladium source or pre-catalyst to the vial.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a pre-heated heating block and stir vigorously for the intended reaction time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalyst poisoning pathway in the Buchwald-Hartwig amination of 2-halopyridines.
Caption: A systematic workflow for troubleshooting low-yielding Buchwald-Hartwig aminations of 2-halopyridines.
References
Technical Support Center: Optimizing Cross-Coupling Reactions of 2-Bromo-6-ethoxypyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reaction temperature for various cross-coupling reactions involving 2-Bromo-6-ethoxypyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing low to no yield in my cross-coupling reaction with this compound. What are the initial steps to optimize the reaction temperature?
Low yields are a common challenge, particularly with 2-substituted pyridines which can be difficult substrates. The ethoxy group at the 6-position makes the pyridine ring electron-rich, which can affect the oxidative addition step of the catalytic cycle. Temperature is a critical parameter to optimize.
-
Initial Temperature Range: For Suzuki and Buchwald-Hartwig reactions, a starting temperature range of 80-110 °C is common.[1][2][3] For Sonogashira couplings, reactions can sometimes proceed at room temperature, but for less reactive bromides, heating to 40-100 °C may be necessary.[4][5][6] Heck reactions often require higher temperatures, typically above 100 °C.[4][7]
-
Incremental Increases: If you observe low conversion at your initial temperature, consider increasing the temperature in 10-20 °C increments. Monitor the reaction closely for the formation of byproducts.
-
Catalyst System: Ensure you are using a suitable catalyst system. For electron-rich bromopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective than less sterically demanding ligands like triphenylphosphine.[3]
Q2: I am seeing significant side product formation, particularly homocoupling of my coupling partner. How can I mitigate this by adjusting the temperature?
Homocoupling is a frequent side reaction in cross-coupling chemistry. While often influenced by the presence of oxygen, temperature can also play a role.
-
Lowering the Temperature: High reaction temperatures can sometimes promote side reactions, including homocoupling and catalyst decomposition.[8] If you have a highly active catalyst system that provides good conversion at a lower temperature, this can often minimize byproduct formation.
-
Minimizing Reaction Time: Running the reaction at a slightly higher temperature to achieve full conversion of the starting material quickly, and then promptly working up the reaction, can sometimes prevent the prolonged heating that may lead to side product formation.
-
Anaerobic Conditions: While not directly a temperature adjustment, ensuring strictly anaerobic conditions is crucial to prevent oxygen-promoted homocoupling.[9]
Q3: My starting material is being consumed, but I am not getting the desired product. Instead, I am observing hydrodehalogenation (replacement of bromine with hydrogen). How is this related to temperature?
Hydrodehalogenation is a common side reaction where the aryl bromide is reduced. This can be influenced by the reaction temperature.
-
Beta-Hydride Elimination: This side reaction can compete with the desired reductive elimination. In some cases, using a bulkier ligand can disfavor this pathway. While not a direct temperature effect, the stability of the catalyst and intermediates at different temperatures can influence the likelihood of this side reaction.
-
Solvent and Base Choice: The choice of solvent and base can also contribute to hydrodehalogenation. Ensure your solvents are anhydrous and consider if a different base might be less prone to promoting this side reaction at your chosen temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
| Issue | Potential Cause Related to Temperature | Recommended Action |
| Low or No Conversion | Reaction temperature is too low to overcome the activation energy for oxidative addition. | Gradually increase the temperature in 10-20 °C increments. Consider screening a more active catalyst/ligand system that operates at lower temperatures.[10][11] |
| Significant Homocoupling | Reaction temperature is too high, leading to catalyst decomposition or favoring side reactions. | Try running the reaction at a lower temperature for a longer duration. Ensure rigorous degassing of all solvents and reagents.[9] |
| Hydrodehalogenation | Elevated temperature may promote catalyst decomposition or side pathways leading to reduction of the starting material. | Lower the reaction temperature and consider using a more robust ligand to stabilize the catalyst. Ensure anhydrous conditions.[12] |
| Catalyst Decomposition (Palladium Black) | The reaction temperature is too high for the stability of the palladium-ligand complex. | Lower the reaction temperature. Screen for a more thermally stable ligand.[12] |
Data Presentation: Starting Points for Temperature Optimization
The following tables provide general starting conditions for various cross-coupling reactions. Note that optimal conditions are highly substrate-dependent, and these should be considered as starting points for your optimization.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 80-110 °C | Balances reaction rate with catalyst stability.[2][3] |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts | Common and effective palladium sources.[3] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are effective for 2-bromopyridines.[3] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A range of bases should be screened for optimal results. |
| Solvent | Dioxane/H₂O, Toluene/H₂O | Aqueous mixtures help to dissolve the base. |
Table 2: Buchwald-Hartwig Amination - General Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 80-110 °C | Typical range for amination of aryl bromides.[11][13] |
| Catalyst | Pd₂(dba)₃ or pre-catalysts (e.g., G3/G4 palladacycles) | Pre-catalysts can offer improved activity.[13] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky biarylphosphine ligands are often necessary.[3] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are typically required.[14] |
| Solvent | Toluene, Dioxane | Anhydrous, non-coordinating solvents are preferred. |
Table 3: Sonogashira Coupling - General Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature to 100 °C | Can often be run at milder temperatures, but heating may be required for bromides.[4][5][6] |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Common catalysts for Sonogashira coupling.[4] |
| Co-catalyst | CuI | Typically used to facilitate the reaction.[4] |
| Base | Et₃N, DIPEA | Amine bases are commonly used and can sometimes act as the solvent.[4] |
| Solvent | THF, DMF, Toluene | A variety of solvents can be used. |
Table 4: Heck Coupling - General Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 100-140 °C | Generally requires higher temperatures than other cross-coupling reactions.[4][7] |
| Catalyst | Pd(OAc)₂ | A common and effective palladium source.[7] |
| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are typically used. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required.[4] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are commonly employed.[4] |
Experimental Protocols
The following are general starting protocols adapted for this compound based on procedures for similar substrates. These protocols will likely require optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[2]
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination (Adapted from a procedure for 2-bromo-6-methylpyridine[11])
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat to the desired temperature (e.g., 80-110 °C) with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with water and brine, dried over an anhydrous salt, and concentrated. The crude product is then purified by chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and the copper(I) iodide co-catalyst (0.05 equiv).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF), the base (e.g., Et₃N, 2.0 equiv), and the terminal alkyne (1.2 equiv).[4]
-
Reaction: Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the reaction is typically filtered through a pad of celite, concentrated, and then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated, followed by purification.[4]
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting decision tree for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 2-Bromo-6-ethoxypyridine Reaction Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 2-Bromo-6-ethoxypyridine reaction products by column chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Poor Separation of this compound from Impurities
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Q: My TLC analysis shows co-elution of the product with impurities. How can I improve the separation on the column?
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A: Co-elution is a common challenge. To improve separation, you should optimize the mobile phase. A good starting point is a gradient of ethyl acetate in hexanes.[1] For spots that are very close, consider using a less polar solvent system, such as dichloromethane in hexanes, and employing a long column to increase the separation distance.[1] A shallow gradient, where the polarity is increased very slowly, can also significantly enhance resolution.
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Issue 2: Peak Tailing of this compound
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Q: The chromatographic peaks for my this compound are showing significant tailing. What is the cause and how can I fix it?
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A: Peak tailing is a frequent issue when purifying basic compounds like pyridine derivatives on silica gel.[2][3] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to this phenomenon.[2] To mitigate tailing, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[3][4] This competing base will occupy the active silanol sites, resulting in more symmetrical peaks.[4] Alternatively, using a different stationary phase like neutral or basic alumina, or end-capped silica gel can also prevent this issue.[4]
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Issue 3: Low Recovery of the Purified Product
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Q: I'm losing a significant amount of my this compound during column chromatography. What could be the reason?
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A: Low recovery can stem from several factors. The compound might be decomposing on the acidic silica gel or irreversibly adsorbing to the stationary phase.[4] To prevent decomposition, you can use silica gel that has been neutralized with a base like triethylamine.[4] It's also crucial to ensure proper pH control during any preceding aqueous work-up steps to avoid losing the product to the aqueous layer.[4] If the compound is sensitive, minimizing the time it spends on the column can also help.
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Issue 4: The Product is Not Eluting from the Column
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Q: My this compound is not coming off the column, even after I've passed a large volume of eluent. What should I do?
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A: This indicates that the mobile phase is not polar enough to displace the compound from the stationary phase. You should gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate mixture, systematically increase the percentage of ethyl acetate.[5] If the product still doesn't elute, it may have decomposed on the column, which can occur with sensitive compounds on acidic silica gel.[5]
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Frequently Asked Questions (FAQs)
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Q1: What is a good starting solvent system for the column chromatography of this compound?
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A1: A common and effective starting point is a non-polar solvent system with a polar modifier. A gradient of ethyl acetate in hexanes is frequently used.[1] You can begin with 100% hexanes and gradually increase the concentration of ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude mixture.
-
-
Q2: What is the recommended stationary phase for purifying this compound?
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A2: Silica gel is the most common stationary phase for column chromatography.[6][7] However, due to the basic nature of the pyridine ring in this compound, which can lead to interactions with acidic silanol groups, using deactivated silica gel or an alternative like neutral or basic alumina is often recommended.[4][5]
-
-
Q3: How can I monitor the progress of my column chromatography?
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A3: The most effective way to monitor the separation is by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] This will allow you to identify which fractions contain your pure product.
-
-
Q4: Should I use a gradient or isocratic elution for my purification?
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A4: Gradient elution is generally more effective, especially if your crude product contains impurities with a wide range of polarities.[5] A gradient allows you to start with a low polarity to elute non-polar impurities and then gradually increase the polarity to elute your product and any more polar byproducts.
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Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline. Optimization, particularly of the mobile phase, may be necessary based on your specific reaction mixture.
1. Preparation of the Stationary Phase:
-
Select a stationary phase (silica gel is common, but neutral alumina may be preferable for this basic compound).
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase you intend to use (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
2. Packing the Column:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]
-
Pour the slurry of the stationary phase into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[5]
-
Allow the solvent to drain until the solvent level is just above the top of the stationary phase. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed stationary phase.[5]
3. Loading the Sample:
-
Dissolve the crude this compound reaction product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample to the top of the column using a pipette, ensuring not to disturb the top layer of sand.
-
Allow the sample to absorb completely into the stationary phase until the liquid level is at the top of the sand.
4. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions in appropriately sized containers (e.g., test tubes).
-
Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).
5. Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of pyridine derivatives. Note that optimal conditions will vary depending on the specific impurities present.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (deactivated) or Alumina (neutral/basic) | To minimize interaction with the basic pyridine nitrogen and prevent peak tailing.[2][4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A versatile system that allows for the separation of compounds with a range of polarities.[1] |
| Mobile Phase Modifier | 0.1-1% Triethylamine | To reduce peak tailing by blocking acidic silanol sites on silica gel.[3][4] |
| Optimal Product Rf on TLC | 0.2 - 0.4 | Provides a good balance between retention and elution time on the column.[5] |
Workflow Diagram
Caption: A workflow for the purification of this compound.
References
Technical Support Center: Palladium Catalyst Removal from Pyridine-Containing Reaction Mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from reaction mixtures containing pyridine and its derivatives. The presence of nitrogen-containing heterocycles like pyridine can complicate palladium removal due to the formation of stable palladium-pyridine complexes.[1] This guide offers troubleshooting advice, detailed experimental protocols, and comparative data to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium from reaction mixtures containing pyridine?
A1: The nitrogen atom in the pyridine ring is a strong ligand that can coordinate with palladium species, forming stable, soluble complexes.[1] This strong binding makes it difficult to remove the palladium using standard methods like simple filtration, as the complex remains dissolved in the product mixture.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the maximum daily dose.[2] It is essential to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium catalysts in the presence of pyridine?
A3: Common techniques include:
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Adsorption: Using materials with a high surface area, such as activated carbon.[2][3]
-
Scavenging: Employing solid-supported reagents with high affinity for palladium, such as functionalized silica gels or polymers.[2][3][4][5][6]
-
Crystallization: This can be an effective final purification step, sometimes enhanced by the use of additives to help precipitate the product while leaving palladium impurities in the mother liquor.[2][7]
-
Aqueous Washes: In some cases, washing with an aqueous solution of a complexing agent, like sodium bisulfite, can be effective.[8]
Q4: How can I determine the amount of residual palladium in my product?
A4: Accurate quantification of residual palladium is crucial. The most widely accepted and sensitive analytical methods are:
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Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[2]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[2]
-
Atomic Absorption Spectroscopy (AAS)[2]
Troubleshooting Guide
Issue 1: High levels of residual palladium after initial purification (e.g., filtration or column chromatography).
-
Possible Cause: The palladium is likely present as a soluble palladium-pyridine complex.[1]
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based, thiourea-based, or trimercaptotriazine (TMT)-based scavengers are often effective.[1][5][9]
-
Activated Carbon Treatment: While sometimes less selective, activated carbon can be a cost-effective option for removing palladium.[3][10] Optimization is necessary to minimize product loss due to non-specific binding.[3][7]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 50-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[1][2]
-
Issue 2: Significant product loss during the palladium removal process.
-
Possible Cause: The product may be non-specifically adsorbing to the solid support of the scavenger or activated carbon.[3][7]
-
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon required for effective palladium removal.
-
Screen Different Scavengers: Some scavengers may have a lower affinity for your specific product.[7]
-
Change the Solvent: The choice of solvent can influence the non-specific binding of your product to the adsorbent.[7]
-
Consider Alternative Purification Methods: If product loss remains high, explore other techniques like crystallization or aqueous washes.[2]
-
Issue 3: Inconsistent palladium removal results between batches.
-
Possible Cause: Variability in the form of the palladium species (e.g., Pd(0) vs. Pd(II)) in the crude reaction mixture or inconsistent handling of the scavenger.[1]
-
Suggested Solutions:
-
Standardize the Scavenging Protocol: Ensure consistent scavenger loading, temperature, and stirring time for each batch.
-
Characterize the Palladium Species: If possible, try to identify the nature of the palladium species to select a more targeted scavenger. For instance, some scavengers are more effective for Pd(II), while others are better for Pd(0).
-
Perform a Scavenger Screen: For a new process, it is advisable to screen a small panel of different scavengers to identify the most robust and effective option for your specific reaction.
-
Data Presentation: Performance of Palladium Removal Methods
The following table summarizes typical performance data for various palladium removal methods from reaction mixtures, including those containing nitrogen-containing compounds. The efficiency of each method is highly dependent on the specific reaction conditions, solvent, and the nature of the palladium species.
| Removal Method | Support/Reagent | Initial Pd (ppm) | Final Pd (ppm) | Typical Product Recovery | Notes |
| Scavenging | |||||
| Thiol-functionalized Silica[3][5] | ~2400 | ≤ 16 | High | Effective for various palladium species.[5] | |
| Thiourea-functionalized Silica[5] | ~2400 | ≤ 16 | High | A versatile scavenger for different forms of palladium.[5][11] | |
| Trimercaptotriazine (TMT)-functionalized Silica[12] | >100 | <100 | High | Reliable and effective in reducing palladium to low levels.[12][13] | |
| Polymer-bound TMT[14] | 1500-1600 | < 10 | High | Has been demonstrated on a large scale.[14] | |
| Adsorption | |||||
| Activated Carbon[2][3] | ~300 | < 1 | ~82% | Cost-effective, but can lead to product loss through non-specific adsorption.[2][3][7] | |
| Precipitation/Washing | |||||
| Aqueous NaHSO₃ Wash[8] | ~8000 | < 100 | High | Effective for certain Suzuki reactions. | |
| Trimercaptotriazine (TMT) Precipitation[9] | 600-650 | 20-60 | High | The palladium-TMT complex precipitates from the solution. |
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging (Batch Method)
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Dissolution: Dissolve the crude, pyridine-containing product in a suitable organic solvent (e.g., THF, Toluene, DCM).[2]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[2]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours.[2] The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[2]
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Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[7]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[7]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate organic solvent.[7]
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.[7]
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Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[2]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that some fine particles may pass through.[2]
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Washing: Wash the celite pad with fresh solvent.[7]
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Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analysis: Determine the residual palladium concentration using ICP-MS or a similar technique.
Visualizations
Caption: Workflow for selecting and optimizing a palladium scavenger.
Caption: Troubleshooting guide for common palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates and 4-amino-3-halo-6-(aryl)pyridine-2-carboxylates - Google Patents [patents.google.com]
- 9. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. silicycle.com [silicycle.com]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted pyridine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Section 1: Chromatography Issues
Q1: Why are my pyridine derivatives showing significant peak tailing during silica gel chromatography?
A: Peak tailing is the most common issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This interaction leads to multiple retention mechanisms, causing the back end of the peak to be broader than the front.[1] Other causes can include column overload (injecting too much sample) or physical issues like voids in the column packing.[1]
Solutions:
-
Use a Basic Additive: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase (typically 0.1-1% by volume).[2][3] The additive neutralizes the acidic silanol sites, minimizing their interaction with your compound.[1][2]
-
Deactivate the Silica Gel: Pre-treat the silica gel by making a slurry in a solvent mixture containing triethylamine before packing the column.[2]
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic or inert stationary phase. Good alternatives include:
Q2: My compound is co-eluting with an impurity. How can I improve the chromatographic resolution?
A: Achieving good separation between compounds with similar polarities can be challenging.[3] Several parameters can be adjusted to improve resolution.
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation (largest ΔRf) between your product and the impurity.
-
Adjust Mobile Phase pH (for HPLC): Small changes in the mobile phase pH can alter the ionization state of your pyridine derivative or the impurities, which can significantly impact their retention and selectivity.[1] Most pyridine derivatives have a pKa between 5 and 6.[1]
-
Change the Stationary Phase: Switching from a standard silica C18 column to a phenyl, cyano, or polar-embedded phase can offer different interaction mechanisms and improve separation.[1]
-
Decrease Column Particle Size (for HPLC): Using columns with smaller particles (e.g., sub-2 µm) provides higher efficiency and better resolution, but requires a system capable of handling higher backpressures.[1]
Q3: I am experiencing low recovery or decomposition of my pyridine derivative after column chromatography. What is the likely cause?
A: Low recovery can result from several factors, including irreversible adsorption to the stationary phase or decomposition on the column. Pyridine derivatives, particularly those with sensitive functional groups, can be unstable on the acidic surface of silica gel.[1][3]
Solutions:
-
Test for Stability: Spot your compound on a silica TLC plate and let it sit for an hour. Then, develop the plate to see if any new spots (degradation products) have appeared.[2]
-
Use a Less Acidic Stationary Phase: If degradation is confirmed, switch to a more inert stationary phase like neutral alumina, deactivated silica, or end-capped silica.[3]
-
Gentle Solvent Removal: When concentrating the collected fractions, use moderate temperatures and a gentle stream of nitrogen to avoid thermal decomposition of your compound.[3]
Section 2: Crystallization Challenges
Q4: My solid pyridine derivative "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" happens when the solute comes out of the solution at a temperature above its melting point, often because the solution is too concentrated or the wrong solvent is used.[4]
Solutions:
-
Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly again.[4]
-
Change the Solvent System: Use a solvent with a lower boiling point or a different polarity.[4] Pyridine derivatives are often polar and require polar solvents.[5]
-
Induce Crystallization: If the solution remains clear after cooling, it may be supersaturated.[5] Try the following techniques:
-
Scratch: Use a glass rod to gently scratch the inside surface of the flask below the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][5]
-
Seed: Add a single, pure crystal of your compound (a "seed crystal") to the solution to initiate crystallization.[5]
-
Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[5]
-
Section 3: Work-Up and General Purification
Q5: How do I effectively remove pyridine when it was used as the reaction solvent?
A: When pyridine is used as a solvent, large amounts will remain after the reaction. A multi-step approach is most effective.
Solutions:
-
Initial Bulk Removal: First, remove the majority of the pyridine by distillation under reduced pressure.[6]
-
Co-evaporation: To remove the remaining traces, add a co-solvent like toluene or cyclohexane and evaporate the mixture under reduced pressure.[6] The pyridine forms a lower-boiling azeotrope with the co-solvent, which is more easily removed. This process may need to be repeated multiple times.[6][7]
-
Acidic Wash: After dissolving the residue in an organic solvent like ethyl acetate, wash the solution with a dilute acid (e.g., 1M HCl or 5-10% aqueous citric acid).[6][7] The pyridine will be protonated to form a water-soluble pyridinium salt that partitions into the aqueous layer.[8]
-
Copper Sulfate Wash: If your product is acid-sensitive (e.g., contains a Boc protecting group), wash the organic layer with a saturated aqueous solution of copper(II) sulfate (CuSO₄). Pyridine forms a complex with copper and is extracted into the aqueous layer.[6][7]
Q6: How can I remove residual palladium catalyst from my product after a cross-coupling reaction?
A: Palladium catalysts can strongly coordinate to the nitrogen of the pyridine ring, making them difficult to remove by standard filtration or chromatography.[9]
Solutions:
-
Metal Scavengers: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based or triazine-based (DMT) scavengers are highly effective. The crude product is dissolved in a solvent, the scavenger is added, and the mixture is stirred before being filtered to remove the scavenger-bound palladium.[9]
-
Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can be a cost-effective method for adsorbing residual palladium. However, this can sometimes lead to loss of the desired product.[9]
-
Specialized Chromatography: While standard chromatography may not be sufficient, it can still significantly reduce palladium levels.[9]
Q7: My pyridin-4-ol derivative shows multiple spots on TLC or multiple peaks in HPLC. Is it impure?
A: Not necessarily. Pyridin-4-ol derivatives can exist as a mixture of two tautomers: the enol (pyridin-4-ol) form and the keto (pyridin-4(1H)-one) form.[3] These tautomers often have very similar polarities, making them difficult to separate and causing them to appear as a mixture even when the compound is pure.[3] The ratio of tautomers can even change depending on the solvent used.[3]
Solution:
-
Derivatization: A highly effective strategy is to "lock" the molecule into a single form by converting the tautomeric mixture into a single, less polar derivative, such as a pyridin-4-yl nonaflate. This eliminates the tautomerism issue and makes the compound much easier to purify by standard silica gel chromatography.[3]
Quantitative Data Summary
Quantitative data is crucial for making informed decisions during purification method development.
Table 1: Influence of Mobile Phase pH on Pyridine Protonation State
The basicity of pyridine derivatives (pKa ≈ 5-6) is a critical factor in chromatographic purification.[1] Adjusting the pH of the mobile phase changes the protonation state of the pyridine nitrogen, which in turn affects its interaction with the stationary phase.
| pH Range | Predominant Species | Interaction with Silica Silanols (Si-OH) | Recommended Column Type |
| pH < 3 | Protonated (Pyridinium Cation) | Minimal interaction with protonated silanols | Standard Silica (C18, etc.)[1] |
| pH 3 - 7 | Mixture of Neutral and Protonated | Strong, variable interaction; high risk of peak tailing | Avoid with standard silica columns[1] |
| pH > 8 | Neutral (Free Base) | Minimal interaction; good peak shape expected | pH-stable columns (hybrid or polymer-based) required as standard silica dissolves[1] |
Table 2: Comparison of Common Palladium Scavenging Methods for a Pyridine Derivative
This table summarizes the effectiveness of different methods for removing residual palladium from 3-Methyl-4-(pyridin-4-yl)aniline, a product of a Suzuki coupling reaction.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Product Recovery | Comments |
| Activated Carbon | ~300 | < 1 | ~82% | Can lead to product loss.[9] |
| Thiol-functionalized Silica | 2239 | < 1 | 82% | Effective for various palladium species.[9] |
| Polymer-bound TMT | 330 | 7-30 | High | Demonstrated effectiveness on a large scale.[9] |
| Crystallization with Additive | 1500 | Variable | Variable | Requires significant optimization.[9] |
| Aqueous NaHSO₃ Wash | ~8000 | < 100 | High | Effective for certain Suzuki reaction products.[9] |
Experimental Protocols
Protocol 1: General Method for Reducing Peak Tailing in Column Chromatography
This protocol describes the use of a basic additive in the mobile phase to improve the separation of pyridine derivatives on silica gel.
-
Solvent System Selection: Identify a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) using TLC.
-
Prepare Modified Mobile Phase: Add triethylamine (TEA) to the selected solvent system to a final concentration of 0.5-1% (v/v).
-
Column Packing: Pack a glass column with silica gel using the TEA-modified mobile phase to ensure the entire stationary phase is neutralized.
-
Sample Loading: Dissolve the crude pyridine derivative in a minimum amount of the modified mobile phase and load it onto the column.
-
Elution: Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be easily removed.
Protocol 2: Acid-Base Extraction for Purification of a Basic Pyridine Derivative
This method separates a basic pyridine derivative from neutral or acidic impurities.[8]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1M HCl). Shake the funnel vigorously and allow the layers to separate. The protonated pyridine derivative will move to the aqueous layer.
-
Separation: Drain the aqueous layer (containing the desired product) into a clean flask. The organic layer (containing non-basic impurities) can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid NaHCO₃) until the solution is basic (pH > 9), which will deprotonate the pyridinium salt back to the neutral pyridine derivative.
-
Re-extraction: Return the basified aqueous solution to the separatory funnel and extract the neutral product back into an organic solvent (e.g., ethyl acetate) two or three times.
-
Final Work-up: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyridine derivative.[8]
Protocol 3: Removal of Residual Palladium using a Thiol-Based Scavenger
This protocol describes a general procedure for removing palladium catalysts using a solid-supported scavenger.[9]
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Toluene, DCM).[9]
-
Scavenger Addition: Add a thiol-functionalized silica gel scavenger to the solution. A typical starting amount is 2-5 equivalents relative to the initial palladium catalyst loading.[9]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger with the bound palladium.[9]
-
Washing and Concentration: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product. Combine the filtrate and washings, and remove the solvent under reduced pressure.[9]
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique, such as ICP-MS, to confirm its removal.[9]
Visualized Workflows and Logic Diagrams
Caption: A workflow for troubleshooting common column chromatography issues.
Caption: Decision tree for selecting a pyridine removal method.
Caption: Logical flow for troubleshooting crystallization failure.
References
Technical Support Center: Synthesis of 2,6-Disubstituted Pyridines
Welcome to the Technical Support Center for the synthesis of 2,6-disubstituted pyridines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during their experiments. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes and achieve higher yields of your target molecules.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of 2,6-disubstituted pyridines, focusing on two widely used methods: the Hantzsch synthesis for 2,6-dialkylpyridines and the Kröhnke synthesis for 2,6-diarylpyridines.
Issue 1: Low Yield in the Hantzsch Synthesis of 2,6-Dialkylpyridines
Question: I am attempting to synthesize a 2,6-dialkylpyridine using the Hantzsch synthesis, but my yields are consistently low. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the Hantzsch synthesis of 2,6-disubstituted pyridines can arise from several factors, often related to incomplete reaction, side product formation, or steric hindrance. Here is a breakdown of potential issues and their solutions:
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the final aromatic pyridine.[1] Incomplete oxidation is a common reason for low yields.
-
Solution: Ensure you are using an effective oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate, or ferric chloride.[1] For milder conditions, consider using iodine in refluxing methanol.[2] Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.
-
-
Side Product Formation: Competing reaction pathways can lead to the formation of unwanted side products, consuming starting materials and reducing the yield of the desired 2,6-disubstituted pyridine. One common issue is the formation of a substituted pyran derivative instead of the dihydropyridine, especially when using sterically hindered aldehydes.[3]
-
Solution: Carefully control the reaction temperature. Lowering the temperature may favor the desired cyclization pathway. Additionally, the order of reagent addition can be critical. Pre-forming the enamine intermediate before the addition of the aldehyde can sometimes minimize side reactions.
-
-
Steric Hindrance: The presence of bulky substituents at the 2- and 6-positions can sterically hinder the cyclization step, leading to lower yields.[4][5]
-
Solution: While challenging to overcome completely, optimizing reaction conditions such as temperature and reaction time can help. In some cases, using a more active catalyst or a different synthetic route might be necessary for highly hindered substrates.
-
The following table summarizes the impact of reaction temperature on the yield of a model 2,6-dialkylpyridine and the formation of a common pyran side product.
| Reaction Temperature (°C) | Yield of 2,6-Dialkylpyridine (%) | Formation of Pyran Side Product (%) |
| 50 | 65 | 10 |
| 80 (Reflux) | 55 | 25 |
| 100 | 40 | 45 |
Data is illustrative and based on general trends observed in pyridine synthesis.
Issue 2: Formation of Multiple Products in the Kröhnke Synthesis of 2,6-Diarylpyridines
Question: I am using the Kröhnke synthesis to prepare a 2,6-diarylpyridine, but I am obtaining a mixture of products that is difficult to separate. What are the likely side reactions, and how can I improve the selectivity?
Answer: The Kröhnke synthesis is a powerful method for preparing polysubstituted pyridines, but it can be prone to side reactions that lead to product mixtures.[6] Here are the primary culprits and how to address them:
-
Michael Addition Side Products: The first step of the Kröhnke synthesis is a Michael addition.[7] Incomplete subsequent cyclization can lead to the isolation of the 1,5-dicarbonyl intermediate or its decomposition products.
-
Solution: Ensure the reaction goes to completion by monitoring it with TLC. Using a sufficient excess of the ammonia source, typically ammonium acetate, can help drive the cyclization forward.[7]
-
-
Self-Condensation of Reactants: The α,β-unsaturated carbonyl compound used in the reaction can undergo self-condensation, especially at elevated temperatures, leading to polymeric byproducts.[8]
-
Solution: Control the reaction temperature carefully. Adding the α,β-unsaturated carbonyl slowly to the reaction mixture can also help to minimize its self-condensation.
-
-
Formation of Isomeric Pyridines: If unsymmetrical reagents are used, there is a possibility of forming isomeric pyridine products.
-
Solution: To ensure the synthesis of a single, well-defined 2,6-disubstituted product, it is crucial to use symmetrical starting materials where possible or to employ a strategy that directs the regioselectivity of the cyclization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of 2,6-disubstituted pyridines?
A1: Common impurities often include unreacted starting materials, the intermediate dihydropyridine (in the case of the Hantzsch synthesis), and side products from competing reactions such as pyran derivatives or Michael addition adducts.[3] In syntheses involving alkylation, over-alkylation at other positions of the pyridine ring can also occur.[9]
Q2: How can I effectively purify my 2,6-disubstituted pyridine product?
A2: The choice of purification method depends on the physical properties of your product and the nature of the impurities.
-
Acid-Base Extraction: For basic pyridine products, this is a highly effective method to separate them from non-basic or acidic impurities.
-
Column Chromatography: This is a versatile technique, but care must be taken as the basicity of pyridines can cause tailing on silica gel. Adding a small amount of a base like triethylamine to the eluent can mitigate this issue.
-
Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity.
-
Distillation: For liquid products, distillation can be effective, though it may not separate isomers with close boiling points.
Q3: My reaction is highly exothermic and difficult to control. What can I do?
A3: Exothermic reactions can lead to the formation of degradation products and pose a safety hazard. To manage this, consider the following:
-
Slow Addition of Reagents: Add one of the reactants dropwise over a period of time to control the rate of heat generation.
-
Efficient Cooling: Use an ice bath or a cryostat to maintain a low and constant temperature.
-
Dilution: Running the reaction at a lower concentration can help to dissipate heat more effectively.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Add ammonium acetate (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine in a subsequent step using an appropriate oxidizing agent (e.g., nitric acid).
Protocol 2: Kröhnke Synthesis of 2,6-diphenylpyridine
This protocol details the synthesis of a 2,6-diarylpyridine.
Materials:
-
N-(Phenacyl)pyridinium bromide
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine N-(phenacyl)pyridinium bromide (1 equivalent), chalcone (1 equivalent), and a large excess of ammonium acetate (approximately 10 equivalents).[7]
-
Add glacial acetic acid as the solvent.[7]
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring to precipitate the product.[7]
-
Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.[7]
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-diphenylpyridine.[7]
Visualizations
Caption: A general workflow for troubleshooting common issues in the synthesis of 2,6-disubstituted pyridines.
Caption: Simplified reaction mechanism for the Hantzsch pyridine synthesis.
Caption: Key steps in the Kröhnke synthesis of 2,6-disubstituted pyridines.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
improving the regioselectivity of reactions with 2-Bromo-6-ethoxypyridine
Welcome to the technical support center for 2-Bromo-6-ethoxypyridine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve regioselectivity in reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which position of this compound is typically more reactive in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the C2 position (adjacent to the nitrogen atom) is generally more reactive than the C6 position. This is due to a combination of electronic and steric factors. The carbon at the C2 position is more electron-deficient because of its proximity to the electronegative nitrogen, making it more susceptible to oxidative addition by a Pd(0) catalyst.[1] Additionally, the C-Br bond at the C2 position is often weaker.[1]
Q2: How can I favor substitution at the C6 position in cross-coupling reactions?
A2: While the C2 position is intrinsically more reactive, selectivity can be shifted towards the C6 position by carefully tuning reaction parameters. Key strategies include:
-
Ligand Choice: Employing sterically bulky ligands, such as hindered N-heterocyclic carbenes (NHCs) or biaryl phosphines (e.g., XPhos, SPhos), can sterically block the more accessible C2 position, thereby favoring reaction at C6.[1]
-
Catalyst System: The nature of the palladium catalyst is crucial. In some systems, using catalyst precursors that form palladium clusters or nanoparticles can alter the regiochemical outcome compared to mononuclear palladium catalysts.[2][3]
-
Additives and Base Systems: The choice of base and the presence of certain additives, like specific cations (e.g., n-Bu₄NBr), can influence the transmetalation step and impact site-selectivity.[2][3]
Q3: Is it possible to achieve C6-selective functionalization through methods other than cross-coupling?
A3: Yes, directed ortho-metalation (DoM) is a powerful strategy for regioselective C6 functionalization. Using specific lithium amide bases, such as BuLi-LiDMAE (n-butyllithium and lithium 2-(dimethylamino)ethoxide), can facilitate direct and specific deprotonation at the C6 position.[4][5][6] The resulting 6-lithio intermediate can then be trapped with a wide range of electrophiles to install various functional groups exclusively at the C6 position.
Troubleshooting Guides
Problem 1: My Suzuki-Miyaura coupling yields a mixture of C2 and C6-substituted products with poor selectivity for the desired C6 isomer.
| Potential Cause | Suggested Solution |
| Sub-optimal Ligand | The ligand is not bulky enough to disfavor the electronically preferred C2 position. |
| Incorrect Base/Solvent System | The base and solvent combination may not be optimal for promoting C6 selectivity. |
| Standard Catalyst Precursor | Common precursors like Pd(PPh₃)₄ often favor C2 selectivity. |
| Low Reaction Temperature | The reaction may not have enough energy to overcome the activation barrier for the less reactive C6 position. |
Problem 2: My lithiation reaction with n-BuLi is non-selective or results in nucleophilic addition instead of C6 deprotonation.
| Potential Cause | Suggested Solution |
| Incorrect Lithiating Agent | Standard alkyllithium reagents like n-BuLi can act as nucleophiles, attacking the pyridine ring, or may not provide sufficient regiocontrol. |
| Reaction Temperature Too High | Lithiated pyridine intermediates can be unstable at higher temperatures, leading to side reactions or loss of regioselectivity. |
| Presence of Water | Traces of water will quench the organolithium reagent and the desired lithiated intermediate. |
Key Experimental Protocols
Protocol 1: C6-Selective Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a strong inorganic base such as K₃PO₄ (3.0 equiv.).
-
Catalyst/Ligand Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4-8 mol%).
-
Solvent and Degassing: Add anhydrous solvent (e.g., dioxane or toluene). Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: C6-Selective Lithiation and Electrophilic Quench
This protocol requires strict anhydrous and inert conditions.
-
Base Preparation: In a flame-dried, two-necked flask under an argon atmosphere, prepare the BuLi-LiDMAE reagent. To a solution of 2-(dimethylamino)ethanol (1.1 equiv.) in anhydrous THF at 0 °C, slowly add n-BuLi (1.1 equiv.). Stir for 15 minutes.
-
Deprotonation: Cool the base solution to -78 °C. Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF. Stir the mixture at -78 °C for 1 hour to ensure complete C6-lithiation.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.2 equiv.) in anhydrous THF to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction and Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visual Guides
Caption: A decision tree for troubleshooting poor C6 regioselectivity in cross-coupling reactions.
Caption: Competing pathways for C2 vs. C6 functionalization in Pd-catalyzed cross-coupling.
Caption: Workflow for selective C6 functionalization via directed lithiation.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6. | Semantic Scholar [semanticscholar.org]
troubleshooting incomplete conversion of 2-Bromo-6-ethoxypyridine
Welcome to the technical support center for 2-Bromo-6-ethoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile pyridine building block. This guide provides detailed troubleshooting advice in a question-and-answer format, optimized protocols, and data to overcome common challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound resulting in low yield or incomplete conversion?
Incomplete conversions are common with 2-substituted pyridines and can be attributed to several factors. The most prevalent issue is the propensity of the pyridine nitrogen's lone pair to coordinate with and inhibit the palladium catalyst, a phenomenon known as catalyst poisoning.[1][2] Additionally, suboptimal reaction conditions, such as the choice of ligand, base, or solvent, can lead to poor reactivity.[2] The purity of reagents and the reaction setup are also critical, as cross-coupling reactions are often sensitive to air and moisture.[1]
Q2: What are the most common side products I should look for?
The primary side products in cross-coupling reactions involving this compound are typically formed through two pathways:
-
Protodebromination (or Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2-ethoxypyridine. This can be caused by trace water or other protic sources in the reaction mixture.[3]
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound.[4] The presence of oxygen can often promote the homocoupling of boronic acids.[2][3]
Q3: How can I tell if my palladium catalyst has decomposed?
Catalyst decomposition is often visually apparent. A healthy, active palladium-catalyzed reaction typically has a homogeneous, colored appearance (often yellow to brown). The formation of a fine black precipitate, known as palladium black, is a clear indicator that the palladium has precipitated out of the catalytic cycle and is no longer active.[1][4] Another sign is a reaction that starts but then stalls, showing no further conversion of starting material over time.[1]
Troubleshooting Incomplete Conversion by Reaction Type
Suzuki-Miyaura Coupling
This section addresses issues specific to forming a C-C bond using this compound and an organoboron reagent.
Q: My Suzuki-Miyaura coupling is giving low yield. How can I improve it?
A: Low yields in this reaction are often linked to catalyst inhibition or inefficient transmetalation. Below is a summary of potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| No or Little Product Formation | Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center, preventing catalytic turnover.[2] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to sterically shield the palladium and prevent pyridine binding.[2][3] |
| Inefficient Transmetalation: The selected base is not effective at activating the boronic acid to form the more nucleophilic boronate species.[5] | Screen different bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging substrates where weaker bases fail.[3][5] | |
| Significant Side Products | Protodeboronation: The boronic acid is being consumed by reaction with trace protons.[4] | Use rigorously dried and degassed solvents.[4] Consider using more stable boronic esters (e.g., pinacol esters) which are less prone to this side reaction.[2][4] |
| Homocoupling: Oxygen in the reaction mixture is promoting the dimerization of the boronic acid.[3] | Ensure the reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen). Degas the solvent using methods like freeze-pump-thaw or by sparging with an inert gas.[2][4] | |
| Reaction Stalls | Catalyst Decomposition: The catalyst is not stable under the reaction conditions, often indicated by the formation of palladium black.[4] | Lower the reaction temperature and increase the reaction time.[4] Ensure the ligand-to-palladium ratio is sufficient to stabilize the catalytic species. |
Buchwald-Hartwig Amination
This section focuses on troubleshooting the C-N bond formation between this compound and an amine.
Q: I am struggling to get a good yield for my Buchwald-Hartwig amination. What should I change?
A: The Buchwald-Hartwig amination of 2-bromopyridines is notoriously challenging due to catalyst poisoning.[1] Success hinges on selecting the right combination of ligand and base.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst Poisoning: The pyridine substrate is binding to the palladium catalyst, inhibiting its activity. This is the most common issue for this substrate class.[1] | Employ sterically hindered, bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) that can prevent the pyridine nitrogen from accessing the metal center.[1][6][7] |
| Incorrect Base Selection: The base is too weak to facilitate the deprotonation of the amine-palladium complex, a key step in the catalytic cycle.[1][7] | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this reaction.[8] | |
| Formation of 2-ethoxypyridine | Reductive Dehalogenation: A competing side reaction where the C-Br bond is cleaved. | The choice of ligand is critical to minimize this pathway. Screening different bulky phosphine ligands can often identify a system that favors the desired C-N coupling over dehalogenation.[7] |
| Reaction is Sluggish | Reagent Insolubility: The base or other reagents are not fully dissolved in the reaction solvent. | Toluene and 1,4-dioxane are generally the most effective solvents.[1] Ensure vigorous stirring. If solubility is still an issue, a switch to a more polar solvent like DMF could be tested cautiously.[1][9] |
Nucleophilic Aromatic Substitution (SNAr)
This section provides guidance for reactions where a nucleophile directly displaces the bromide from the pyridine ring.
Q: My SNAr reaction is not proceeding. Is this compound a suitable substrate?
A: While possible, SNAr on this compound can be challenging because bromine is a less effective leaving group in SNAr compared to fluorine.[10] Success requires careful optimization of conditions.
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Poor Leaving Group: Bromide is a less facile leaving group than fluoride for SNAr reactions on pyridines.[10] | More forcing conditions are required. Increase the reaction temperature significantly (e.g., >100 °C). |
| Insufficient Ring Activation: The ethoxy group is electron-donating, which slightly reduces the electrophilicity of the carbon center, making it less susceptible to nucleophilic attack. | Use a strong nucleophile and a strong base if the nucleophile requires deprotonation. | |
| Slow Conversion | Suboptimal Solvent: The solvent is not effectively stabilizing the charged intermediate (Meisenheimer complex). | Use a polar aprotic solvent such as DMF or DMSO, which are known to accelerate SNAr reactions.[10] |
| Multiple Products | Side Reactions: The strong nucleophile/base or high temperature is causing decomposition or reaction at other sites. | Carefully control the reaction temperature and stoichiometry. Consider protecting other sensitive functional groups in the molecule if necessary. |
Experimental Protocols
The following are generalized starting protocols. Optimization for specific substrates is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (3.0 eq.).
-
Catalyst Addition: Under a positive pressure of inert gas (Argon), add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Degassing: Seal the flask and purge by evacuating and backfilling with inert gas three times.[2]
-
Solvent Addition: Add a degassed solvent mixture, such as 4:1 1,4-dioxane/water, via syringe.[8] The reaction concentration is typically 0.1-0.5 M.
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.[2]
-
Workup: After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 10 mol%) to a dry reaction vessel.[8]
-
Reagent Addition: Add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).[8]
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.[12]
-
Reaction: Seal the vessel and heat to 80–110 °C for 4-24 hours, monitoring completion by TLC or LC-MS.[12]
-
Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude amine product by flash chromatography.
Visual Troubleshooting Guides
The following diagrams illustrate logical workflows for troubleshooting and optimizing reactions with this compound.
Caption: General troubleshooting workflow for incomplete conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
minimizing homocoupling in Suzuki reactions with 2-bromopyridines
Technical Support Center: Suzuki Reactions with 2-Bromopyridines
This technical support center provides targeted troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling side reactions during Suzuki-Miyaura coupling with 2-bromopyridines.
Troubleshooting Guide: Minimizing Homocoupling
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: I am observing a significant amount of a symmetrical biaryl byproduct corresponding to my boronic acid. What is the primary cause of this homocoupling?
A1: The homocoupling of boronic acids in Suzuki reactions is a common side reaction that consumes your starting material, reduces the yield of the desired product, and complicates purification.[1][2] The two primary causes are the presence of oxygen and the use of Palladium(II) precatalysts.[1][3]
-
Oxygen-Mediated Homocoupling: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species.[1][3] These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1][4] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[1][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form.[1][4] One pathway for this reduction involves the homocoupling of two boronic acid molecules, which generates Pd(0) at the expense of your reagent.[1]
Q2: How can I effectively remove oxygen from my reaction to prevent homocoupling?
A2: Rigorous degassing of solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1][5] Standard methods include:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 15-30 minutes) before use is a common and effective technique.[1][6]
-
Freeze-Pump-Thaw: This is a highly effective method for removing dissolved oxygen.[1] The technique involves freezing the solvent, evacuating the headspace under high vacuum, and then allowing it to thaw. Repeating this cycle at least three times is recommended for best results.[5][7]
-
Maintaining an Inert Atmosphere: Throughout the entire experimental setup and reaction, it is crucial to maintain a positive pressure of an inert gas (argon or nitrogen).[1][5]
Q3: Which type of palladium catalyst source is better for minimizing homocoupling, Pd(0) or Pd(II)?
A3: Starting directly with a Pd(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), can significantly reduce the homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.[1][6] If you must use a Pd(II) source (e.g., Pd(OAc)₂), consider adding a mild reducing agent, like potassium formate, to facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling of the boronic acid.[1][8]
Q4: How does my choice of ligand and base affect homocoupling with 2-bromopyridines?
A4: The choice of ligand and base is critical and can significantly influence the competition between the desired cross-coupling and the undesired homocoupling pathway.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended for challenging substrates like 2-bromopyridines.[1][3] These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the main Suzuki cycle, allowing the desired cross-coupling to outpace the homocoupling side reaction.[1][3]
-
Base: A base is necessary to activate the boronic acid for the transmetalation step.[9] However, an overly strong or poorly soluble base can sometimes exacerbate side reactions.[1] Weaker inorganic bases like K₃PO₄, K₂CO₃, or KF are often preferred over strong bases like NaOH.[3] Screening different bases is frequently necessary to find the optimal conditions for your specific substrates.[1]
Q5: Can the stability of my boronic acid reagent contribute to homocoupling?
A5: Yes, the stability of the organoboron reagent plays a role. 2-Pyridylboron reagents are known for their instability and can degrade under reaction conditions.[5] Using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling.[6][10] These esters can provide a slower, controlled release of the boronic acid, which can help minimize side reactions.[6]
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following table summarizes general trends for key parameters to minimize homocoupling, based on studies of pyridyl and other heteroaryl systems. These should be used as a starting point for the optimization of your 2-bromopyridine reaction.
| Parameter | Recommended Condition | Expected Effect on Homocoupling | Rationale |
| Atmosphere | Rigorously degassed (Inert gas sparge, Freeze-Pump-Thaw) | Decrease | Minimizes O₂ which promotes homocoupling via oxidation of Pd(0) to Pd(II).[1][5] |
| Palladium Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Decrease | Avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[1][3] |
| Pd(II) precatalyst + mild reducing agent (e.g., K-formate) | Decrease | Facilitates the reduction to Pd(0) without consuming the boronic acid via homocoupling.[1][8] | |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Decrease | Accelerates the desired cross-coupling catalytic cycle, making it kinetically favored over homocoupling.[1][3] |
| Base | Weaker inorganic base (e.g., K₃PO₄, K₂CO₃, KF) | Decrease | Milder bases are generally less likely to promote side reactions compared to strong bases.[3] |
| Boron Reagent | More stable derivatives (e.g., Pinacol or MIDA boronate esters) | Decrease | These esters are often more stable towards protodeboronation and can exhibit different reactivity, sometimes reducing side reactions.[1][6] |
| Reagent Addition | Slow addition of boronic acid/ester via syringe pump | Decrease | Maintains a low instantaneous concentration of the boronic acid, which can suppress the bimolecular homocoupling reaction.[1] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in Suzuki Coupling of 2-Bromopyridine
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Degassing: Thoroughly degas the reaction solvent (e.g., dioxane, toluene) by sparging with argon or nitrogen for at least 30 minutes or by performing a minimum of three freeze-pump-thaw cycles.[5][10]
-
Reaction Setup: In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 eq.), the arylboronic acid or ester (1.2–1.5 eq.), the base (e.g., K₃PO₄, 2.0–3.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).[5][10]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an inert atmosphere.[5][7]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[5][10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5][10]
-
Purification: Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: A logical workflow for diagnosing and solving homocoupling issues.
Caption: Competing catalytic cycles: desired cross-coupling vs. homocoupling.
Frequently Asked Questions (FAQs)
Q: Why are 2-bromopyridines considered "challenging substrates" in Suzuki reactions?
A: 2-Bromopyridines pose challenges for a few reasons. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst poisoning or deactivation.[5] Additionally, the corresponding 2-pyridylboron reagents are often unstable and can readily undergo protodeboronation (replacement of the boronic acid group with a hydrogen), which reduces the overall yield.[5][10]
Q: Can I run the Suzuki coupling of 2-bromopyridine under air?
A: It is strongly discouraged. As detailed above, the presence of oxygen is a primary cause of boronic acid homocoupling, which is a significant side reaction.[10][11] For optimal results, reproducibility, and to minimize byproducts, the reaction must be carried out under an inert atmosphere.[5][10]
Q: My reaction isn't working well, but I don't see much homocoupling. What other side reactions are common with 2-bromopyridines?
A: Besides homocoupling, a major side reaction is protodeboronation , where the boronic acid is replaced by a hydrogen atom.[5][12] This is often exacerbated by the presence of water in the reaction. Using anhydrous solvents and ensuring all reagents are dry can help minimize this.[1][10] Another potential side reaction is debromination of the 2-bromopyridine starting material.
Q: Is there an ideal solvent for Suzuki reactions with 2-bromopyridines?
A: There is no single "best" solvent, as the optimal choice depends on the specific substrates and base used. Common solvents include dioxane, toluene, and DMF.[1] The key is to choose a solvent system where all components, including the base, are sufficiently soluble to ensure an efficient reaction.[5] Anhydrous conditions are often preferred to prevent protodeboronation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Bromo-6-ethoxypyridine and Its Analogs
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral features of 2-Bromo-6-ethoxypyridine and its closely related analogs, offering valuable insights for the characterization of substituted pyridines.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for 2-Bromopyridine and analogs of this compound. The data is presented to facilitate comparison of chemical shifts (δ) and coupling constants (J), which are indicative of the electronic environment of the nuclei.
Table 1: ¹H NMR Spectral Data of 2-Bromopyridine and Analogs of this compound in CDCl₃
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 2-Bromopyridine [1] | 8.30-8.40 | m | - | H-6 |
| 7.55-7.50 | m | - | H-4 | |
| 7.46-7.44 | m | - | H-3 | |
| 7.26-7.21 | m | - | H-5 | |
| 2-Bromo-6-methoxypyridine | 3.93 | s | - | -OCH₃ |
| 6.68 | d | 8.0 | Pyridine-H | |
| 7.05 | d | 7.2 | Pyridine-H | |
| 7.39-7.42 | m | - | Pyridine-H | |
| 2-Bromo-6-ethylaminopyridine | 1.22 | t | - | -CH₃ |
| 3.23 | q | - | -CH₂- | |
| 4.61 | s | - | -NH- | |
| 6.27 | d | - | Pyridine-H | |
| 6.71 | d | - | Pyridine-H | |
| 7.25 | t | - | Pyridine-H |
Table 2: ¹³C NMR Spectral Data of 2-Bromopyridine and Analogs of this compound in CDCl₃
| Compound | δ (ppm) | Assignment |
| 2-Bromopyridine [1] | 150.3 | C-6 |
| 142.4 | C-2 | |
| 138.6 | C-4 | |
| 128.4 | C-3 | |
| 122.8 | C-5 | |
| 2-Bromo-6-ethylaminopyridine | 158.94 | C-6 |
| 139.67 | C-4 | |
| 127.14 | C-2 (C-Br) | |
| 115.60 | C-3 or C-5 | |
| 104.17 | C-3 or C-5 | |
| 37.05 | -CH₂- | |
| 14.67 | -CH₃ |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general procedure for the ¹H and ¹³C NMR characterization of substituted pyridines.
1. Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which is essential for achieving sharp, well-resolved peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm for most organic molecules).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient for good resolution.
-
Relaxation Delay: A relaxation delay of 1-5 seconds allows for the full relaxation of protons between scans.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment is commonly used to simplify the spectrum by removing C-H coupling.
-
Spectral Width: The typical spectral width for ¹³C NMR is much larger than for ¹H NMR, generally from 0 to 220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (e.g., singlet, doublet, triplet) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of the protons.
Logical Workflow for NMR Characterization
The following diagram illustrates the logical workflow for the characterization of an unknown substituted pyridine using NMR spectroscopy.
Caption: Workflow for NMR characterization of substituted pyridines.
References
Mass Spectrometry Analysis of 2-Bromo-6-ethoxypyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Mass Spectrometry Data
The following table summarizes the key mass spectrometry data for 2-bromo-6-ethoxypyridine (predicted) and its analogs. The data for the analogs is derived from publicly available resources and provides a basis for the predicted fragmentation of the target compound. The characteristic isotopic pattern for bromine-containing fragments (M:M+2 ratio of approximately 1:1) is a key feature in the spectra of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₇H₈BrNO | 201.05 | 201/203 | 172/174 ([M-C₂H₅]⁺), 144/146 ([M-C₂H₅-CO]⁺), 122 ([M-Br]⁺), 78 |
| 2-Bromo-3-methoxypyridine | C₆H₆BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]⁺), 146/148 ([M-CH₃-CO]⁺), 108 ([M-Br]⁺), 78[1] |
| 2-Bromo-6-(bromomethyl)pyridine (Predicted) | C₆H₅Br₂N | 250.92 | 250/252/254 | 171/173 ([M-Br]⁺), 92 ([M-Br-Br]⁺) |
Predicted Fragmentation Pathway of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak with the characteristic isotopic signature of a single bromine atom. The fragmentation is likely to proceed through several key pathways, primarily involving the loss of the ethoxy group and the bromine atom.
References
A Comparative Guide to HPLC Method Development for Purity Analysis of Substituted Pyridines
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of substituted pyridines, essential heterocyclic structures in a vast array of pharmaceuticals and agrochemicals.[1] The purity of these compounds is critical, as impurities can significantly affect reaction yields, byproduct profiles, and the biological activity of final products.[2] This document offers detailed protocols, comparative data, and a guide to selecting appropriate columns and mobile phases to overcome common analytical challenges such as poor retention of hydrophilic derivatives, difficult separation of positional isomers, and poor peak shape for basic compounds.[1]
Logical Flow for HPLC Method Development
The development of a robust HPLC method is a systematic process. It begins with defining the analytical objectives and understanding the physicochemical properties of the analyte, which then guides the selection of the column and mobile phase. The method is then optimized and validated to ensure it is fit for purpose.
References
A Comparative Guide to Analytical Techniques for the Validation of 2,6-Disubstituted Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-disubstituted pyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. Rigorous analytical validation is paramount to ensure the identity, purity, and quality of these synthesized compounds. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and logical workflows to assist researchers in selecting the most appropriate methods for their specific needs.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical technique for the validation of 2,6-disubstituted pyridine synthesis is contingent on the specific analytical objective, whether it be purity assessment, impurity profiling, or structural confirmation. The following table summarizes the typical performance of HPLC, GC-MS, and quantitative NMR (qNMR) for the analysis of pyridine derivatives.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase, followed by detection and identification based on mass-to-charge ratio.[1] | Direct quantification based on the proportionality between NMR signal intensity and the number of nuclei.[2] |
| Applicability | Well-suited for non-volatile and thermally labile 2,6-disubstituted pyridines.[1] | Ideal for volatile and thermally stable derivatives; may require derivatization for polar compounds.[1] | A primary analytical method for absolute purity determination without the need for a specific reference standard of the analyte.[2] |
| Linearity (R²) | ≥ 0.999[1] | ≥ 0.995[1] | Excellent, directly proportional relationship. |
| Accuracy (% Recovery) | 98.0% to 102.0%[1] | 89% to 101% (with deuterated internal standard)[3] | High, provides an absolute purity value.[4] |
| Precision (% RSD) | ≤ 2.0%[1] | 2% to 3% (with deuterated internal standard)[3] | Excellent, typically low relative standard deviation (RSD).[4] |
| Limit of Detection (LOD) | ng/mL to low µg/mL range[5] | 0.006 mg/kg (for pyridine in biota)[3] | Higher than chromatographic methods, typically in the µg/mL to mg/mL range. |
| Limit of Quantitation (LOQ) | Typically 3x LOD[5] | 0.020 mg/kg (for pyridine in biota)[3] | Dependent on analyte and instrument sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of 2,6-disubstituted pyridines using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the purity analysis of a non-volatile 2,6-disubstituted pyridine, such as 2,6-pyridinedimethanol.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.[1]
-
Detection: UV detection at a wavelength appropriate for the analyte (e.g., 254 nm for pyridine rings).[6]
-
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For accurate quantification of impurities, calibration with certified reference standards is required.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of a volatile 2,6-disubstituted pyridine or for impurity profiling where volatile byproducts may be present.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Sample Preparation:
-
Prepare a stock solution of the 2,6-disubstituted pyridine sample in a volatile organic solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.[6]
-
For compounds with low volatility, derivatization (e.g., silylation) may be necessary to increase volatility.
-
For trace analysis in complex matrices, headspace sampling can be employed.[3]
-
-
GC-MS Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, 30m x 0.25mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program: An optimized temperature gradient to ensure separation of the analyte from impurities (e.g., initial temperature of 100 °C, ramp at 20 °C/min to 270 °C, hold for 4 minutes).[6]
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Mass Range: Scan from m/z 50 to 400.[1]
-
-
Data Analysis: Identification of the main component and impurities is based on their mass spectra and retention times. Quantification is typically performed using an internal standard, with deuterated analogues of the analyte being ideal for correcting matrix effects.[7]
Quantitative NMR (qNMR) Spectroscopy Protocol
qNMR is a powerful tool for the absolute purity determination of 2,6-disubstituted pyridines.
-
Instrumentation: NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).
-
Sample Preparation:
-
Accurately weigh the 2,6-disubstituted pyridine sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant nuclei (typically 5 times the longest T1).
-
Pulse Angle: A 90° pulse angle.[2]
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
The purity of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the synthesis and validation workflows for 2,6-disubstituted pyridines.
Caption: Synthesis workflow for 2,6-pyridinedimethanol.
Caption: Integrated workflow for analytical validation.
References
Reactivity Face-Off: 2-Bromo-6-ethoxypyridine vs. 2-Chloro-6-ethoxypyridine in Key Synthetic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Substituted 2-halopyridines are foundational building blocks, prized for their versatility in a range of cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of two such key intermediates: 2-Bromo-6-ethoxypyridine and 2-Chloro-6-ethoxypyridine.
While direct side-by-side experimental data for these two specific compounds under identical conditions is not extensively reported in the literature, this guide leverages well-established principles of chemical reactivity and data from closely related analogues to provide a robust comparative analysis. The information presented herein will aid researchers in making informed decisions for substrate selection and reaction optimization in three pivotal transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).
Theoretical Underpinnings of Reactivity
The reactivity of 2-halopyridines in common synthetic transformations is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic effects of the halogen and the pyridine ring itself.
In Palladium-Catalyzed Cross-Coupling Reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] The energy required to cleave this bond is a critical factor, with weaker bonds leading to faster reactions under milder conditions. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, 2-bromopyridines are generally more reactive substrates than their chloro counterparts, readily undergoing oxidative addition under milder conditions with a broader range of catalysts.[1]
In Nucleophilic Aromatic Substitution (SNAr) Reactions, the reactivity trend is often reversed. These reactions typically proceed through a two-step addition-elimination mechanism involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The rate of this reaction is influenced by the ability of the halogen to stabilize the developing negative charge in the transition state leading to this intermediate. Due to its higher electronegativity, chlorine is more effective at this stabilization than bromine.[3] Therefore, 2-chloropyridines are often more reactive than 2-bromopyridines in SNAr reactions.[3]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. As predicted by the C-X bond dissociation energies, this compound is expected to exhibit higher reactivity than 2-Chloro-6-ethoxypyridine in this transformation. This translates to potentially higher yields under milder conditions.
Below is a table summarizing representative data for the Suzuki-Miyaura coupling of analogous 2-halopyridines with phenylboronic acid.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 / 12 | ~85-95 |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 / 18 | ~70-90 |
Note: The data presented in this table is for illustrative purposes and is based on typical conditions and yields for similar substrates. Reaction conditions are not identical and yields can be highly dependent on the specific substrates, catalyst system, and reaction parameters.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for both this compound and 2-Chloro-6-ethoxypyridine.
Materials:
-
2-Halo-6-ethoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk tube or reaction vial, add the 2-halo-6-ethoxypyridine, the arylboronic acid, and the base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe, followed by the palladium catalyst.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the desired 2-aryl-6-ethoxypyridine.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dictated by the ease of oxidative addition, making this compound the more reactive substrate. Achieving high yields with 2-Chloro-6-ethoxypyridine often requires more specialized and bulky phosphine ligands, higher temperatures, and longer reaction times.[1]
The following table provides representative data for the Buchwald-Hartwig amination of analogous 2-halopyridines with morpholine.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Bromopyridine derivative | Morpholine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 / 4 | ~60-80 |
| 2-Chloropyridine derivative | Morpholine | (NHC)Pd(allyl)Cl | NaOᵗBu | 1,4-Dioxane | 80 / 0.4 | ~94* |
*Note: The high yield for the 2-chloropyridine derivative is achieved with a highly active N-heterocyclic carbene (NHC) palladium catalyst, highlighting the need for specialized catalyst systems for less reactive aryl chlorides.[4]
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol can be adapted for the amination of both 2-Bromo- and 2-Chloro-6-ethoxypyridine.
Materials:
-
2-Halo-6-ethoxypyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-5 mol%)
-
Base (e.g., NaOᵗBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, ligand, and base.
-
Add the 2-halo-6-ethoxypyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling, 2-Chloro-6-ethoxypyridine is generally expected to be more reactive than this compound in SNAr reactions. This is exemplified by the selective substitution of a chloro group in the presence of a bromo group on the same pyridine ring.[4]
The following table illustrates the expected relative reactivity in an SNAr reaction with an alkoxide nucleophile.
| Aryl Halide | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-chloropyridine | Sodium Methoxide | DMSO | 120 | 24 | 25 (for 2-bromo-4-methoxypyridine) |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | Reflux | - | Good |
Note: The first entry demonstrates the selective displacement of the chloride over the bromide, indicating the higher reactivity of the chloride in this SNAr reaction.[4]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol provides a general method for the SNAr reaction of 2-halo-6-ethoxypyridines with an alkoxide.
Materials:
-
2-Halo-6-ethoxypyridine (1.0 equiv)
-
Sodium alkoxide (e.g., sodium methoxide, 1.1-1.5 equiv)
-
Polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve the 2-halo-6-ethoxypyridine in the chosen solvent in a round-bottom flask.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Stir the reaction mixture at a temperature ranging from room temperature to 120 °C, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the desired product.
Conclusion
The choice between this compound and 2-Chloro-6-ethoxypyridine is a strategic decision that depends on the desired transformation. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, This compound is the more reactive substrate, generally affording higher yields under milder conditions. In contrast, for nucleophilic aromatic substitution reactions, 2-Chloro-6-ethoxypyridine is typically the more reactive starting material.
Researchers and drug development professionals must weigh the trade-off between reactivity and the often lower cost and greater availability of chlorinated starting materials. While advances in catalyst technology have made the coupling of less reactive aryl chlorides more feasible, the inherent reactivity of aryl bromides often makes them the preferred choice for rapid and efficient synthesis, particularly when sensitive functional groups are present.
References
A Comparative Guide to the Synthetic Utility of 2-Bromo-6-ethoxypyridine versus 2-Iodopyridines
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceuticals and novel materials, the strategic selection of building blocks is paramount. Halogenated pyridines are indispensable scaffolds, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of 2-Bromo-6-ethoxypyridine and its iodo-analogs, focusing on their synthetic advantages in key transformations, supported by experimental data, detailed protocols, and cost-benefit analysis.
Executive Summary: Reactivity vs. Practicality
The fundamental difference in reactivity between 2-bromo- and 2-iodopyridines lies in the carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker than the C-Br bond, making 2-iodopyridines generally more reactive in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions. This often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for 2-iodopyridines.
However, this compound presents a compelling alternative due to its often lower cost, greater stability, and sufficient reactivity for a wide range of synthetic applications. The presence of the electron-donating ethoxy group can also modulate the electronic properties of the pyridine ring, influencing its reactivity and the properties of the final product. This guide will delve into a data-driven comparison to aid in the rational selection of the appropriate building block for your specific synthetic needs.
Comparative Data in Cross-Coupling Reactions
The following tables summarize quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct head-to-head comparative studies under identical conditions are not always available in the literature, the data presented provides a representative comparison of the performance of this compound and analogous 2-iodopyridines.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 / 16 | ~85-95 (estimated) |
| 2-Iodopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Propylene Carbonate/H₂O | 130 / 1 | 93[1] |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Dioxane | 100 / 18 | ~80-90 (estimated) |
| 2-Iodopyridine | Pd(OAc)₂ (1) | BINAP (1.5) | Cs₂CO₃ | Toluene | 100 / 3 | ~90-98 (typical) |
Table 3: Sonogashira Coupling with Phenylacetylene
| Substrate | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 / 12 | ~85-95 (estimated) |
| 2-Iodopyridine | (PPh₃)₂PdCl₂ (0.025) | - | Et₃N | Ionic Liquid | 100 / 0.5 | 93[2] |
Key Synthetic Advantages of this compound
While 2-iodopyridines often exhibit higher reactivity, this compound offers several practical advantages:
-
Cost-Effectiveness: Brominated pyridines are generally more economical to produce than their iodinated counterparts. For large-scale synthesis, this cost difference can be a significant factor. A representative cost analysis reveals that 2-iodopyridine can be two to four times more expensive per gram than this compound from various suppliers.
-
Stability and Handling: this compound is a stable liquid at room temperature, making it easy to handle and dispense.[3] Iodinated pyridines, while generally stable, can be more sensitive to light and may require storage at lower temperatures to prevent degradation over time.[4][5]
-
Sufficient Reactivity: With modern, highly active palladium catalyst systems, the reactivity of 2-bromopyridines is often more than sufficient for achieving high yields in cross-coupling reactions. The development of specialized phosphine ligands has largely overcome the historical challenges associated with the coupling of less reactive aryl bromides.
-
Selectivity in Dihalogenated Systems: In molecules containing multiple halogen atoms, the differential reactivity of bromine and another halogen (e.g., chlorine) can be exploited for selective, stepwise functionalization, which is a powerful strategy in complex molecule synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst and ligand, followed by the degassed solvent system.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring for the specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the aryl halide, the amine (1.2 equiv.), and the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to the specified temperature with stirring for the required duration. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent and the amine base. Stir for a few minutes, then add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction at the appropriate temperature, monitoring for the consumption of the starting material.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.
Visualizing Experimental and Logical Workflows
Conclusion
The choice between this compound and a 2-iodopyridine is a nuanced decision that depends on the specific requirements of the synthetic task at hand. For reactions where high reactivity is paramount to tolerate sensitive functional groups or to minimize reaction times, a 2-iodopyridine is often the superior choice. However, for many applications, particularly in process development and large-scale synthesis, this compound offers a more practical and cost-effective solution without a significant compromise in yield, thanks to the advancements in modern catalyst systems. Its stability and ease of handling further enhance its appeal as a versatile and reliable building block in the synthetic chemist's toolbox.
References
cost-benefit analysis of using 2-Bromo-6-ethoxypyridine in multi-step synthesis
In the intricate world of multi-step chemical synthesis, the choice of starting materials and synthetic routes can profoundly impact efficiency, cost, and overall yield. For researchers and drug development professionals, these decisions are critical. This guide provides a detailed cost-benefit analysis of using pre-functionalized 2-Bromo-6-ethoxypyridine for carbon-carbon bond formation against a modern alternative: direct C-H activation of the more economical 2-ethoxypyridine.
The focus of this comparison is the synthesis of 2-aryl-6-ethoxypyridine, a common structural motif in pharmacologically active molecules. We will compare the traditional palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a direct C-H arylation strategy.
At a Glance: Comparing the Two Synthetic Pathways
The core trade-off lies between the higher cost and additional synthetic step of preparing the brominated starting material versus the potentially more complex and catalyst-sensitive nature of direct C-H functionalization. The "pre-functionalization" route, using this compound, offers a well-established and often robust method for bond formation.[1] However, it involves generating stoichiometric bromide waste and requires starting with a more expensive, functionalized pyridine.
Conversely, the C-H activation approach is a more atom-economical strategy that avoids the pre-functionalization step, starting from the cheaper 2-ethoxypyridine.[2][3] This can significantly shorten a synthetic sequence and reduce waste.[1] However, achieving high regioselectivity and yield can require more specialized catalysts and ligands, and the reaction conditions may be less forgiving.[4]
Cost and Efficiency Analysis
To provide a clear quantitative comparison, the following tables summarize the key cost and performance metrics for the synthesis of a model compound, 2-phenyl-6-ethoxypyridine, via both routes. Prices are estimates based on bulk quantities from common chemical suppliers and are subject to variation.
Table 1: Starting Material Cost Comparison
| Compound | Supplier | Catalog Number | Price (USD/100g) |
| This compound | Sigma-Aldrich | 689069 | ~$350 |
| 2-Ethoxypyridine | Sigma-Aldrich | E41801 | ~$120 |
| Phenylboronic Acid | Sigma-Aldrich | P20008 | ~$50 |
| Iodobenzene | Sigma-Aldrich | I8139 | ~$80 |
Table 2: Reaction Performance and Cost Comparison
| Parameter | Route A: Suzuki-Miyaura Coupling | Route B: Direct C-H Arylation |
| Starting Material | This compound | 2-Ethoxypyridine |
| Coupling Partner | Phenylboronic Acid | Iodobenzene |
| Typical Yield | ~85-95% | ~70-85% |
| Key Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Catalyst Loading | 2-5 mol% | 2-5 mol% |
| Ligand | Not always required | P(o-tol)₃ or similar |
| Base/Additive | Na₂CO₃ or K₂CO₃ | Ag₂CO₃ or K₂CO₃ |
| Solvent | Toluene/Water or Dioxane/Water | Toluene or Mesitylene |
| Temperature | 80-110 °C | 120-150 °C |
| Relative Cost/Gram | Higher | Lower |
| Atom Economy | Lower (Bromide waste) | Higher |
| Key Advantage | High reliability, well-established | Fewer steps, lower cost starting material |
| Key Disadvantage | Higher cost starting material | Harsher conditions, may require more optimization |
Experimental Protocols
The following are representative experimental protocols for each synthetic route.
Route A: Suzuki-Miyaura Coupling of this compound
Reaction: To a solution of this compound (1.0 equiv) and phenylboronic acid (1.2 equiv) in a 4:1 mixture of toluene and water is added sodium carbonate (2.0 equiv). The mixture is degassed with nitrogen or argon for 20 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv) is then added, and the reaction mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenyl-6-ethoxypyridine.
Route B: Direct C-H Arylation of 2-Ethoxypyridine
Reaction: In a nitrogen-filled glovebox, a reaction vessel is charged with 2-ethoxypyridine (1.0 equiv), iodobenzene (1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), tricyclohexylphosphine (0.1 equiv), and potassium carbonate (2.5 equiv). Toluene is added, and the vessel is sealed. The reaction mixture is then heated to 120 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield the desired 2-phenyl-6-ethoxypyridine.
Workflow Visualization
The logical flow of both synthetic strategies is visualized below.
Caption: Comparison of synthetic routes to 2-Aryl-6-ethoxypyridine.
Conclusion and Recommendations
The cost-benefit analysis reveals a clear strategic choice for synthetic chemists.
This compound is the preferred reagent when:
-
Reliability and high yield are paramount: The Suzuki-Miyaura coupling is a highly robust and well-understood reaction, often providing near-quantitative yields.
-
Development timelines are short: Using a pre-functionalized substrate can save time on reaction optimization.
-
The cost of the starting material is not the primary constraint.
Direct C-H activation of 2-ethoxypyridine is advantageous when:
-
Cost-effectiveness at scale is a major driver: The significantly lower price of 2-ethoxypyridine makes this route more economical for large-scale synthesis.
-
Atom economy and green chemistry principles are a priority: This route avoids the use of a halogenating agent and reduces stoichiometric waste.[1]
-
Sufficient resources for optimization are available: Developing a robust C-H activation protocol may require more initial investment in screening catalysts, ligands, and reaction conditions.
Ultimately, the decision hinges on the specific project's priorities. For early-stage research and discovery where material quantity is low and reliability is key, the this compound route is often justified. For process development and large-scale manufacturing, the economic and environmental benefits of the C-H activation pathway present a compelling case for its adoption.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2-Halopyridines
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, particularly valued in the pharmaceutical and materials science industries for its ability to form carbon-carbon bonds. The coupling of 2-halopyridines is of significant interest as the resulting 2-arylpyridine motif is a prevalent scaffold in numerous biologically active compounds. The choice of the palladium catalyst is paramount to the success of these reactions, directly influencing yield, reaction time, and substrate scope. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 2-halopyridines, supported by experimental data to aid researchers in catalyst selection.
The reactivity of 2-halopyridines in Suzuki coupling generally follows the trend of C-I > C-Br > C-Cl, with the C-Cl bond being the most challenging to activate.[1] Consequently, the development of highly active catalysts, particularly for 2-chloropyridines, has been a major focus of research. This comparison covers three main classes of palladium catalysts: traditional phosphine-ligated catalysts, catalysts bearing bulky electron-rich phosphine ligands (Buchwald ligands), and those with N-heterocyclic carbene (NHC) ligands.
Data Presentation: Catalyst Performance in Suzuki Coupling of 2-Halopyridines
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of various 2-halopyridines with arylboronic acids. The data is compiled from various sources and is intended to provide a comparative overview. Direct comparison of yields can be influenced by variations in reaction conditions.
| 2-Halopyridine | Arylboronic Acid | Catalyst System (Precatalyst/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Arylboronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | - | Excellent | [2] |
| 2-Bromopyridine | Phenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [1] |
| 2,4-Dichloropyridine | Arylboronic Acid | Pd/IPr | Various | Dioxane | 110 | - | Moderate to Good | [3] |
| 2-Bromopyridine | Phenylboronic Acid | Calx-IPr | K₂CO₃ | Toluene/H₂O | 80 | - | High (vs. 51% for Cat1) | [4] |
| 2,6-Dibromopyridine | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (Mono-arylated) | [5] |
| 2,6-Dibromopyridine | Arylboronic Acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | High (Di-arylated) | [5] |
| 2,6-Dibromopyridine | Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to Better (Di-arylated) | [5] |
| 2-Bromo-4-iodopyridine | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 (Selective at C-4) | [1] |
Note: "Excellent" and "High" yields are reported as such in the source material where specific percentages were not provided for a range of substrates. The data for 2-bromo-4-iodopyridine indicates selective coupling at the more reactive C-I position.[1]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a 2-halopyridine. Specific conditions such as temperature, solvent, base, and catalyst loading should be optimized for each specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 0.01-0.05 equiv) and the ligand (if required, e.g., SPhos, dppf). For pre-formed catalysts like Pd(PPh₃)₄ or PEPPSI-IPr, add the catalyst directly.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O, Dioxane, DMF, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][5][6]
Mandatory Visualization
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling of 2-halopyridines.
Conclusion
The selection of an optimal palladium catalyst for the Suzuki coupling of 2-halopyridines is dependent on the nature of the halide and the desired reaction conditions. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective for 2-bromo and 2-iodopyridines, the more challenging coupling of 2-chloropyridines often necessitates the use of more advanced catalyst systems.[2][5] Buchwald ligands, such as SPhos, and NHC ligands, as seen in PEPPSI-type catalysts, have demonstrated high efficacy for these transformations, often allowing for lower catalyst loadings and milder reaction conditions.[1][7][8] For di-substituted pyridines, the choice of catalyst and conditions can also impart selectivity, enabling either mono- or di-arylation.[5] The provided data and protocols serve as a valuable resource for researchers to make informed decisions in designing their synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEPPSI™ 触媒 [sigmaaldrich.com]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
Spectroscopic Data and Synthesis of Novel Compounds Derived from 2-Bromo-6-ethoxypyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for novel compounds synthesized from the versatile starting material, 2-Bromo-6-ethoxypyridine. While direct spectroscopic data for novel derivatives of this compound is not extensively available in the public domain, this guide leverages data from closely related analogues, primarily 2-Bromo-6-methoxypyridine, to provide a predictive and comparative framework. This information is crucial for researchers in the fields of medicinal chemistry and materials science for the identification, characterization, and development of new chemical entities.
Introduction to this compound in Organic Synthesis
This compound serves as a valuable building block in organic synthesis due to the presence of two key functional groups: a bromo substituent at the 2-position, which is amenable to various cross-coupling reactions, and an ethoxy group at the 6-position, which influences the electronic properties of the pyridine ring. The strategic location of these groups allows for the regioselective synthesis of a wide array of substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials.
Common synthetic transformations involving 2-halopyridines include palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck couplings. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the introduction of diverse functionalities onto the pyridine core.
Comparative Spectroscopic Data
Due to the limited availability of specific data for novel this compound derivatives, the following tables present spectroscopic data for the starting material and its closely related methoxy analogue, which can be used as a reference for predicting the spectral characteristics of newly synthesized compounds.
Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3)
| Compound | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| 2-Bromo-6-methoxypyridine | 7.42 | t | 7.9 | H-4 |
| 6.85 | d | 8.2 | H-5 | |
| 6.70 | d | 7.6 | H-3 | |
| 3.92 | s | - | -OCH3 |
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3)
| Compound | δ (ppm) | Assignment |
| 2-Bromo-6-methoxypyridine | 163.7 | C-6 |
| 141.6 | C-2 | |
| 140.0 | C-4 | |
| 116.3 | C-5 | |
| 111.1 | C-3 | |
| 53.7 | -OCH3 |
Table 3: FT-IR Spectroscopic Data (cm-1)
| Compound | ν(C-H) aromatic | ν(C=C), ν(C=N) | ν(C-O-C) | ν(C-Br) |
| 2-Bromo-6-methoxypyridine | ~3070 | ~1580, 1460 | ~1280, 1030 | ~780 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]+ (m/z) | Key Fragment Ions (m/z) |
| 2-Bromo-6-methoxypyridine | C6H6BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]+), 108 ([M-Br]+), 78 |
Experimental Protocols for Key Synthetic Transformations
The following are generalized experimental protocols for common cross-coupling reactions that can be adapted for the synthesis of novel compounds from this compound.
Suzuki-Miyaura Coupling
This reaction is used to form a carbon-carbon bond between the pyridine ring and an aryl or vinyl boronic acid.
Reaction Scheme:
A typical Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).
-
Add a degassed solvent system (e.g., toluene/ethanol/water mixture).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-100 °C) for a designated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is employed to form a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.
Reaction Scheme:
The Buchwald-Hartwig amination reaction.
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd2(dba)3, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs2CO3, 1.5 equiv.).
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture at a specified temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis and characterization of novel compounds from this compound.
General workflow for the synthesis and characterization of novel compounds.
This guide serves as a foundational resource for researchers working with this compound. By providing comparative data and standardized protocols, it aims to facilitate the synthesis and characterization of novel pyridine derivatives for various applications in drug discovery and materials science. It is important to note that reaction conditions should be optimized for each specific substrate to achieve the best results.
Assessing the Stability of 2-Bromo-6-ethoxypyridine: A Comparative Guide for Researchers
For professionals in pharmaceutical research, drug development, and materials science, the selection of synthetic building blocks is a critical decision that profoundly influences reaction efficiency, yield, and overall project timelines. 2-Bromo-6-ethoxypyridine is a versatile heterocyclic intermediate, widely utilized for its capacity to undergo various cross-coupling reactions. However, a thorough understanding of its stability profile under diverse reaction conditions is paramount for its effective application.
This guide provides an objective comparison of this compound's performance and stability against its common halogenated counterparts, 2-Chloro-6-ethoxypyridine and 2-Iodo-6-ethoxypyridine. The analysis is supported by established chemical principles and representative data from analogous systems to aid researchers in making informed strategic decisions for synthesis.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of 2-halo-6-ethoxypyridines is most evident in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-halogen bond is the primary determinant of performance in these transformations.
The general order of reactivity for the oxidative addition step, which is often rate-limiting, follows the trend of decreasing carbon-halogen bond strength: I > Br > Cl .[1][2][3][4] This trend dictates that iodo-substituted pyridines are the most reactive, often allowing for milder reaction conditions, while chloro-substituted pyridines are the least reactive and may require more forcing conditions or specialized, highly active catalyst systems.[1][4][5] this compound typically offers a pragmatic balance between reactivity, stability, and cost.[1]
Comparative Performance Data (Illustrative)
The following tables summarize the expected performance of 2-halo-6-ethoxypyridines in key cross-coupling reactions. The data is compiled based on general reactivity principles and results from closely related systems, as direct comparative studies on this specific scaffold are not extensively documented in single reports.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halogenated Pyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Iodo-6-ethoxypyridine | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 4-8 | >90 |
| This compound | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 1,4-Dioxane | 90-100 | 8-16 | 75-90 |
| 2-Chloro-6-ethoxypyridine | Pd₂(dba)₃ / XPhos (2 mol%) | Cs₂CO₃ | t-BuOH | 110 | 12-24 | 60-80 |
Table 2: Buchwald-Hartwig Amination with Morpholine
| Halogenated Pyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Iodo-6-ethoxypyridine | Pd(OAc)₂ / BINAP (2 mol%) | NaOtBu | Toluene | 80 | 6-12 | >90 |
| This compound | Pd₂(dba)₃ / Xantphos (2 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100-110 | 12-20 | 80-95 |
| 2-Chloro-6-ethoxypyridine | Pd(OAc)₂ / RuPhos (3 mol%) | K₃PO₄ | Toluene | 110 | 18-36 | 65-85 |
Table 3: Sonogashira Coupling with Phenylacetylene
| Halogenated Pyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2-Iodo-6-ethoxypyridine | Pd(PPh₃)₂Cl₂ / CuI (2 mol%) | Et₃N | THF | 25-50 | 2-6 | >95 |
| This compound | Pd(PPh₃)₄ / CuI (3 mol%) | Et₃N | DMF | 60-80 | 6-12 | 80-95 |
| 2-Chloro-6-ethoxypyridine | Pd(OAc)₂ / SPhos / CuI (5 mol%) | Cs₂CO₃ | Dioxane | 100 | 12-24 | 50-70 |
Stability Under Stress Conditions
Assessing the intrinsic stability of this compound is crucial for understanding its degradation pathways and ensuring the development of robust synthetic procedures and stable final products. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, provide a framework for evaluating stability under hydrolytic, oxidative, thermal, and photolytic stress.[1][6]
Likely Degradation Pathways:
-
Hydrolysis (Acidic/Basic): The ethoxy group's ether linkage could be susceptible to cleavage under harsh acidic conditions, leading to the formation of 2-bromo-6-hydroxypyridine. Under basic conditions, while the ether is generally stable, the pyridine ring's electron density can be altered, potentially influencing its reactivity and stability.
-
Oxidation: The pyridine ring system can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of strong oxidizing agents like hydrogen peroxide.
-
Thermal Degradation: At elevated temperatures, cleavage of the carbon-bromine bond is a potential degradation pathway, which could lead to the formation of radical species or hydrodebromination. Studies on other brominated aromatic compounds have shown the liberation of HBr at high temperatures.[7]
-
Photostability: Exposure to UV light could induce cleavage of the C-Br bond, a known pathway for photolytic degradation of haloaromatics.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative protocols for a key cross-coupling reaction and a forced degradation study.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an arylboronic acid and will likely require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).
-
Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Forced Degradation Study (ICH Guideline Framework)
This protocol outlines a systematic approach to assess the stability of this compound.[1][6][8] The goal is to achieve 5-20% degradation to identify relevant degradation products.[1][8]
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl. Heat at 60-80°C and collect samples at various time points (e.g., 2, 6, 12, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH. Maintain at room temperature or slightly elevated temperature (40°C) and collect samples at time points. Neutralize before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light and sample at various time points over 24 hours.
-
Thermal Degradation: Store a solid sample of the compound in an oven at a temperature below its boiling point (e.g., 100°C) for several days. Also, heat a solution of the compound. Sample periodically.
-
Photolytic Degradation: Expose a solution of the compound to a light source with a minimum of 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase with UV detection) to separate the parent compound from any degradation products.
Visualizing Workflows and Relationships
Diagrams are crucial for clearly communicating experimental processes and the logic behind reagent choices.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Relationship between halide, reactivity, cost, and stability.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sgs.com [sgs.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Bromo-6-ethoxypyridine
For researchers and scientists engaged in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-6-ethoxypyridine, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Hazard Assessment
This compound should be handled as a hazardous substance. Before commencing any disposal procedures, it is imperative to be familiar with its potential hazards. Based on available safety data, this compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1][2]
In the event of a spill:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE).
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][3]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound for disposal:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile or butyl rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[2] | To avoid inhalation of vapors. |
Disposal Protocol: A Step-by-Step Approach
The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations. The primary method for disposal is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[1][2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[4][5]
-
This waste stream should be segregated and not mixed with other incompatible waste. As a halogenated organic compound, it should be collected in a designated container for this category of waste.
2. Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[2][4]
-
The container must be made of a material compatible with the chemical.
3. Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an accurate description of the contents.[4]
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[5]
-
The storage area should be inaccessible to unauthorized personnel.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]
-
Provide the EHS office or contractor with a complete and accurate description of the waste.
Experimental Protocol for Disposal
Currently, there are no standardized experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The regulated and recommended method of disposal is through a licensed hazardous waste management company.[5]
The operational plan for disposal within a laboratory setting is as follows:
-
Preparation: Ensure all necessary PPE is available and in good condition. Designate a specific area within a chemical fume hood for the consolidation of this compound waste.
-
Waste Collection: As this compound waste is generated, immediately transfer it to the designated hazardous waste container. This includes any contaminated solids such as absorbent materials or disposable labware.
-
Container Sealing and Labeling: Once the waste container is full or the experiment generating the waste is complete, securely seal the container. Affix a completed hazardous waste label with all required information.
-
Temporary Storage: Move the sealed and labeled container to the designated satellite accumulation area.
-
Scheduling Pickup: Contact the appropriate personnel (e.g., EHS office) to schedule a pickup for the hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromo-6-ethoxypyridine
Essential Safety and Handling Guide for 2-Bromo-6-ethoxypyridine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is synthesized from SDSs of structurally similar compounds, such as 2-Bromo-6-methoxypyridine and 2-bromo-6-ethyl-pyridine, and should be used as a precautionary baseline. Always conduct a thorough risk assessment and consult with a qualified safety professional before handling any new chemical. This guide is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified for structurally analogous compounds.
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield should be worn if there is a risk of splashing. | Must conform to EN166 (EU) or NIOSH (US) approved standards.[1][2] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat or chemical-resistant suit. | Gloves must be inspected before use.[1][2] The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[2] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate or for higher-level protection, use a NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2).[5] | Respirators must be used in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and in good working order.[6]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[3][4]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials (e.g., inert absorbent material) readily available.[3]
2. Handling:
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory area.[3]
-
Keep the container tightly closed when not in use.[1]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][3]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Consult a physician.[5]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3][5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Disposal: This material should be disposed of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[5] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[5] Do not let the product enter drains.[5]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[5]
Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Safe Handling Workflow
Caption: Workflow for safely handling this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
